molecular formula C11H15NO2 B1604257 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 212184-86-6

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1604257
CAS No.: 212184-86-6
M. Wt: 193.24 g/mol
InChI Key: NKXWHSXCIHBUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h5-6,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXWHSXCIHBUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCNC2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640535
Record name 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212184-86-6
Record name 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Core: A Technical Guide to 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] This guide focuses on the specific, yet under-explored isomer, 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline . We will delve into its known and potential natural sources, from complex marine alkaloids to promising plant genera. This document provides a technical exploration of its biosynthesis, robust chemical synthesis strategies, and known analogs. Furthermore, we will discuss the diverse biological activities associated with the broader THIQ class—including anticancer, antimicrobial, and anti-inflammatory properties—and provide detailed, field-proven protocols for extraction, synthesis, and biological evaluation to empower researchers in drug development.[1][2][3]

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

Tetrahydroisoquinolines (THIQs) represent a vast and vital class of alkaloids, widely distributed in nature and extensively explored in synthetic medicinal chemistry.[1] Their rigid, three-dimensional structure makes them ideal pharmacophores for interacting with a multitude of biological targets. This structural motif is found in potent antitumor antibiotics, skeletal muscle relaxants, and a variety of other therapeutic agents.[1] While many THIQ isomers have been extensively studied, the 5,7-dimethoxy substitution pattern presents a unique electronic and steric profile that warrants dedicated investigation for novel therapeutic applications.

Natural Occurrence: A Tale of Marine Origins and Botanical Potential

Direct isolation of simple this compound from natural sources is not prominently documented. However, its structural motif is embedded within more complex, highly bioactive natural products.

Marine Sources: The Tunicate Connection

The most notable occurrence of the 5,7-dimethoxy-THIQ core is as a structural component of Trabectedin (Yondelis®, ET-743) .[3] This potent antineoplastic agent is a marine natural product isolated from the Caribbean tunicate, Ecteinascidia turbinata.[3] Trabectedin's complex structure, which includes this THIQ moiety, is crucial for its mechanism of action, involving binding to the minor groove of DNA and interfering with transcription and DNA repair machinery.[3] The inclusion of this specific isomer in such a powerful anticancer agent underscores its potential as a pharmacophore.

Botanical Realm: The Thalictrum Genus

While the simple 5,7-dimethoxy-THIQ has not been definitively isolated from plants, the Thalictrum genus (Ranunculaceae family) is a rich source of structurally related isoquinoline alkaloids.[4][5]

  • Thalrugosaminine , an alkaloid from Thalictrum foliolosum, is a complex benzylisoquinoline that contains a dimethoxy-substituted THIQ unit and has demonstrated antioxidant and antiproliferative activities.[6]

  • Studies on Thalictrum cultratum and Thalictrum baicalense have led to the isolation of numerous simple isoquinoline alkaloids, though the 5,7-dimethoxy isomer was not identified among them.[4]

  • A complex dimeric alkaloid containing a dimethoxy-isoquinoline skeleton has been reported in Thalictrum thunbergii.[7]

The prevalence of diverse isoquinoline structures within Thalictrum suggests that this genus remains a prime candidate for phytochemical investigation in search of the 5,7-dimethoxy-THIQ parent compound or its close analogs.

Biosynthesis and Chemical Synthesis

Understanding the formation of 5,7-dimethoxy-THIQ is key to its production, whether through biological or chemical means.

Postulated Biosynthetic Pathway

The biosynthesis of THIQ alkaloids in nature universally proceeds through a Pictet-Spengler reaction .[8] This involves the condensation of a β-arylethylamine with an aldehyde or ketone. For 5,7-dimethoxy-THIQ, the pathway would logically start from the amino acid L-tyrosine, undergoing enzymatic modifications to yield 2-(3,5-dimethoxyphenyl)ethylamine . This key intermediate would then condense with a one-carbon donor, such as formaldehyde (or its biological equivalent), followed by an enzyme-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring.

G Tyrosine L-Tyrosine Dopamine Dopamine (via modification) Tyrosine->Dopamine Multiple Enzymatic Steps Phenethylamine 2-(3,5-dimethoxyphenyl)ethylamine (Key Intermediate) Dopamine->Phenethylamine Decarboxylation & O-Methylation SchiffBase Schiff Base/Iminium Ion (Transient Intermediate) Phenethylamine->SchiffBase Condensation Formaldehyde Formaldehyde (or equivalent) Formaldehyde->SchiffBase THIQ 5,7-Dimethoxy-1,2,3,4- tetrahydroisoquinoline SchiffBase->THIQ Pictet-Spengler Cyclization (NCS Enzyme) caption Postulated Biosynthetic Pathway of 5,7-Dimethoxy-THIQ. G cluster_0 Pictet-Spengler Synthesis cluster_1 Bischler-Napieralski Synthesis P_Start 2-(3,5-Dimethoxyphenyl)ethylamine + Formaldehyde P_Condense Acid-Catalyzed Condensation & Cyclization P_Start->P_Condense P_Product 5,7-Dimethoxy-THIQ P_Condense->P_Product B_Start 2-(3,5-Dimethoxyphenyl)ethylamine B_Acylate Acylation (e.g., Acetyl Chloride) B_Start->B_Acylate B_Amide N-Acyl Amide B_Acylate->B_Amide B_Cyclize Cyclodehydration (e.g., POCl₃) B_Amide->B_Cyclize B_DHIQ Dihydroisoquinoline Intermediate B_Cyclize->B_DHIQ B_Reduce Reduction (e.g., NaBH₄) B_DHIQ->B_Reduce B_Product 5,7-Dimethoxy-THIQ B_Reduce->B_Product caption Comparison of Primary Chemical Synthesis Routes.

Caption: Comparison of Primary Chemical Synthesis Routes.

Known Analogs and Structural Diversity

The THIQ scaffold is highly amenable to chemical modification, leading to a vast array of analogs with diverse properties. Analogs of 5,7-dimethoxy-THIQ can be categorized based on their structural modifications.

Analog Class Structural Modification Example / Significance Reference(s)
Isomeric Analogs Altered position of methoxy groups6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: The most common and widely studied isomer, serving as a precursor for many alkaloids like laudanosine and xylopinine. [1][9][1][9]
Ring-Substituted Analogs Addition of other functional groups (e.g., hydroxyl, halogens) to the aromatic ring.Derivatives are explored for modulating activities such as P-glycoprotein inhibition or KRas inhibition in cancer cells. [10][10]
N-Substituted Analogs Alkylation or acylation at the nitrogen atom.N-methylation is common in natural alkaloids. Synthetic N-substitution is a key strategy for tuning pharmacological properties and receptor binding. [2][2]
C1-Substituted Analogs Addition of groups at the C1 position.Benzylisoquinolines (e.g., Thalrugosaminine): A large class of natural products with a benzyl group at C1, often exhibiting significant bioactivity. [8][6][8][6]

Pharmacological and Biological Activities

While specific bioactivity data for the simple 5,7-dimethoxy-THIQ is limited, the broader class of THIQ derivatives exhibits a wide spectrum of pharmacological effects, suggesting promising avenues for investigation. [11][2][3]

  • Anticancer Activity: This is the most prominent activity associated with THIQs. [10][9]The parent scaffold is found in natural antitumor agents like Trabectedin. [10]Synthetic analogs have shown potent cytotoxic effects against various cancer cell lines, including lung (A549) and breast (MCF7) cancer. [9]Mechanisms of action include inhibition of critical cellular targets like KRas and the 20S proteasome, as well as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). [2][10][9]* Antimicrobial and Antiprotozoal Activity: THIQ derivatives have been reported to possess activity against bacteria, fungi, and protozoan parasites like the causative agents of malaria. [1]* Anti-inflammatory Activity: Certain THIQ analogs have demonstrated anti-inflammatory properties. [2][3]* Neurological Activity: The structural similarity of THIQs to some neurotransmitters has led to the exploration of their effects on the central nervous system, including potential roles in neurodegenerative diseases. [2][3]

Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols grounded in established chemical principles for the extraction, synthesis, and biological evaluation of the target compound and its analogs.

Protocol 1: General Acid-Base Extraction of Alkaloids from Plant Material (e.g., Thalictrum roots)

This protocol is designed for the selective extraction of basic alkaloids from complex plant matrices.

  • Rationale: Alkaloids exist in plants as salts of organic acids, which are typically water-soluble. This procedure leverages the basicity of the alkaloid nitrogen. By basifying the plant material, the free base form of the alkaloid is liberated, which is soluble in nonpolar organic solvents. Subsequent extraction with an acidic aqueous solution protonates the alkaloid again, transferring it to the aqueous phase and separating it from non-basic, lipid-soluble impurities.

  • Step-by-Step Methodology:

    • Preparation of Plant Material: Air-dry and grind the plant material (e.g., roots of a Thalictrum species) to a coarse powder.

    • Basification and Initial Extraction:

      • Moisten 100 g of the powdered material with a 10% sodium carbonate solution until it is damp and alkaline (test with pH paper).

      • Pack the basified material into a Soxhlet extractor.

      • Extract with dichloromethane (DCM) or chloroform for 8-12 hours, or until the solvent running through the thimble is colorless.

    • Acidic Extraction:

      • Concentrate the organic extract in vacuo to obtain a crude residue.

      • Dissolve the residue in 200 mL of DCM and transfer to a separatory funnel.

      • Extract the DCM solution three times with 100 mL portions of 5% hydrochloric acid (HCl). The protonated alkaloids will move into the aqueous HCl layer.

    • Liberation and Final Extraction:

      • Combine the acidic aqueous extracts. Cool the solution in an ice bath.

      • Slowly basify the aqueous solution to pH 10-11 by adding concentrated ammonium hydroxide. The alkaloids will precipitate as their free bases.

      • Extract the basified aqueous solution three times with 100 mL portions of DCM.

    • Isolation:

      • Combine the final DCM extracts. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude total alkaloid fraction.

      • This fraction can then be subjected to chromatographic purification (e.g., column chromatography on silica gel or alumina) to isolate individual compounds.

Protocol 2: Chemical Synthesis via Bischler-Napieralski Reaction

This protocol outlines the synthesis of this compound from the requisite phenethylamine precursor.

  • Rationale: This robust two-step method is ideal for constructing the THIQ core when the corresponding phenethylamine is available. The Bischler-Napieralski cyclization is a powerful intramolecular electrophilic aromatic substitution. [12][13]The subsequent reduction of the cyclic imine is a standard and high-yielding transformation.

  • Step-by-Step Methodology:

    • Step A: Amide Formation

      • In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-(3,5-dimethoxyphenyl)ethylamine in anhydrous DCM.

      • Cool the solution to 0 °C in an ice bath.

      • Add 1.1 equivalents of triethylamine, followed by the dropwise addition of 1.1 equivalents of formyl chloride (or a suitable acylating agent).

      • Allow the reaction to warm to room temperature and stir for 4-6 hours.

      • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, then with brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude N-formyl-2-(3,5-dimethoxyphenyl)ethylamine. Purify by column chromatography if necessary.

    • Step B: Cyclization and Reduction

      • Dissolve the amide from Step A in anhydrous acetonitrile.

      • Add 1.5 equivalents of phosphorus oxychloride (POCl₃) dropwise at 0 °C.

      • Heat the mixture to reflux (approx. 80-85 °C) and stir for 2-4 hours. The reaction should be monitored by TLC for the disappearance of the starting amide.

      • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

      • Basify the aqueous solution with 2M sodium hydroxide until pH > 10.

      • Extract the product with DCM (3x). Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo to yield the crude 5,7-dimethoxy-3,4-dihydroisoquinoline.

      • Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C.

      • Add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise.

      • Stir the reaction at room temperature for 1-2 hours until the imine is fully reduced (monitor by TLC).

      • Quench the reaction by slowly adding water. Remove the methanol in vacuo.

      • Extract the aqueous residue with DCM (3x). Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the final product, this compound. Purify by column chromatography.

Protocol 3: Biological Evaluation - 20S Proteasome Chymotrypsin-Like Activity Assay

This protocol provides a method to screen for potential anticancer activity by measuring the inhibition of the 20S proteasome, a key target in cancer therapy. [2]

  • Rationale: The proteasome is a cellular complex responsible for degrading unwanted or damaged proteins. [14][15]Its inhibition leads to the accumulation of pro-apoptotic proteins, inducing cell death. Many cancer cells are particularly sensitive to proteasome inhibition. This assay uses a fluorogenic substrate that is specifically cleaved by the chymotrypsin-like activity of the proteasome, releasing a fluorescent molecule. A decrease in fluorescence in the presence of a test compound indicates inhibition. [14][16][17]

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.8), 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, and 2 mM ATP. [14] * Substrate Stock: Prepare a 10 mM stock solution of the fluorogenic substrate Suc-LLVY-AMC in DMSO.

      • Test Compound: Prepare a series of dilutions of 5,7-dimethoxy-THIQ (and any analogs) in DMSO.

      • Positive Control: Use a known proteasome inhibitor like MG-132.

      • Enzyme Source: Use purified 20S human proteasome or a cell lysate from a cancer cell line (e.g., HCT116) prepared in a suitable lysis buffer. [14] 2. Assay Procedure:

      • In a black, 96-well microplate, add 2-5 µg of purified proteasome or cell lysate to each well.

      • Add the test compound to the desired final concentration (e.g., ranging from 0.1 to 100 µM). Include wells with DMSO only (vehicle control) and MG-132 (positive control).

      • Bring the total volume in each well to 190 µL with Assay Buffer.

      • Pre-incubate the plate at 37 °C for 15 minutes to allow the compound to interact with the enzyme.

      • Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC substrate to each well (final concentration typically 50-100 µM).

    • Data Acquisition and Analysis:

      • Immediately place the plate in a fluorescence plate reader.

      • Measure the fluorescence intensity kinetically over 60 minutes at 37 °C, with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. [14] * Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

      • Determine the percent inhibition for each compound concentration relative to the vehicle control.

      • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents an intriguing but underexplored scaffold. While its presence is confirmed within the complex marine anticancer agent Trabectedin, its existence as a simple alkaloid in the plant kingdom, particularly within genera like Thalictrum, remains a compelling area for future phytochemical discovery. The robust and well-understood chemical synthesis routes, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide a reliable means for producing this compound and a diverse library of analogs for pharmacological screening.

Given the established anticancer, antimicrobial, and anti-inflammatory activities of the broader THIQ class, this specific isomer and its derivatives are high-priority candidates for screening in these therapeutic areas. The provided protocols offer a validated starting point for researchers to extract, synthesize, and evaluate these promising molecules, potentially unlocking new leads in the ongoing search for next-generation therapeutics.

References

  • Faheem, K., Chandra, S., Chander, S., & Kunjiappan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254–12287. Available from: [Link]

  • Scott, A. I., & Lee, S. L. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(13), 8343–8405. Available from: [Link]

  • Gangapuram, M., Eyunni, S., & Redda, K. K. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 25(1), 123. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269–2282. Available from: [Link]

  • Xue, J. J., et al. (2022). [Isoquinoline alkaloids from two species of Thalictrum genus plants]. Zhongguo Zhong Yao Za Zhi, 47(10), 2676–2680. Available from: [Link]

  • Valera, E., et al. (2014). Proteasome Assay in Cell Lysates. Bio-protocol, 4(17), e1230. Available from: [Link]

  • Serafin, K., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3201. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from: [Link]

  • Shvets, N., & Zadorozhnii, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 19-39. Available from: [Link]

  • Singh, S., et al. (2022). Ethnic and scientific reports on medicinally potential rare explored genus - thalictrum of family ranunculaceae. ScienceScholar, 4(1), 123-134. Available from: [Link]

  • Cuevas, F. A. G., et al. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. Molecules, 23(10), 2649. Available from: [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from: [Link]

  • Sadek, M. M., et al. (2014). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 19(11), 17764–17787. Available from: [Link]

  • PhytoBank. (2015). Showing 56,77-dimethoxy-52,72-dimethyl-51,2,3,4,71,2,3,4-octahydro-2,6-dioxa-1(1,3),3(1,4)-dibenzena-5(1,8),7(6,1)-diisoquinolina-cyclooctaphane-16,57-diol (PHY0089186). Retrieved from: [Link]

  • Vara-Prasad, J. V. N., & Kumar, P. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from: [Link]

  • Bharat Raut. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis [Video]. YouTube. Retrieved from: [Link]

  • Singh, M. P., & Singh, A. K. (2012). "Proteasomes: Isolation and Activity Assays". In: Current Protocols in Cell Biology. Available from: [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. Retrieved from: [Link]

  • Nakagawa, H., et al. (2012). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Bioscience, Biotechnology, and Biochemistry, 76(11), 2154-2157. Available from: [Link]

Sources

An In-depth Technical Guide to the Discovery and Isolation of Novel Tetrahydroisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles and modern practices in the discovery and isolation of novel tetrahydroisoquinoline (THIQ) alkaloids. Moving beyond a simple recitation of methods, this document delves into the rationale behind experimental choices, offering a self-validating framework for robust scientific inquiry.

Part 1: The World of Tetrahydroisoquinoline Alkaloids: A Universe of Structural Diversity and Biological Significance

Introduction to the THIQ Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in the architecture of a vast and diverse family of alkaloids.[1] These compounds are widely distributed in the plant kingdom and have also been identified in mammalian species.[1] The structural diversity of THIQ natural products is extensive, ranging from simple molecules to complex polycyclic systems.[2][3] This structural variety gives rise to a broad spectrum of biological activities, making the THIQ framework a "privileged structure" in medicinal chemistry and drug discovery.[4] Many THIQ-containing compounds, both natural and synthetic, exhibit significant pharmacological properties, including antitumor, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects.[1][4]

Biosynthetic Origins: Nature's Blueprint for THIQ Diversity

The biosynthesis of simple THIQs typically involves the condensation of a β-phenylethylamine with a formaldehyde or acetaldehyde equivalent.[2] More complex THIQ alkaloids often originate from the key precursor, (S)-reticuline, which is derived from the amino acid tyrosine.[2][3] From (S)-reticuline, biosynthetic pathways diverge to create a wide array of structural classes.[2][3] For instance, the Erythrina alkaloids are proposed to be formed from norreticuline through oxidative phenol coupling and subsequent rearrangement.[2][3] Understanding these biosynthetic pathways is not merely an academic exercise; it provides crucial insights for targeted isolation efforts and for the potential biocatalytic synthesis of novel THIQ analogues.[5]

The Broad Spectrum of Biological Activities: Why We Search for Novel THIQs

The pharmacological significance of THIQ alkaloids is the primary driving force behind the continued search for novel derivatives. These compounds have been shown to possess a wide range of biological activities, including:

  • Antitumor properties [1][4]

  • Antimicrobial and antiviral effects [1][4]

  • Central nervous system (CNS) activity , including antiepileptic and anticonvulsant properties[2]

  • Neuroprotective effects [3]

  • Anti-inflammatory action [1]

The diverse bioactivities of known THIQs underscore the immense potential for the discovery of new therapeutic agents within this chemical class.

Part 2: The Strategic Approach to Novel THIQ Discovery: From Bio-Prospecting to Hit Identification

The discovery of novel THIQ alkaloids is a systematic process that begins with the careful selection of biological source material and culminates in the identification of a "hit" compound with desired biological activity.

Bio-prospecting: Selecting and Preparing the Source Material

The initial step in natural product discovery is the selection of a promising biological source. For THIQ alkaloids, this often involves targeting plant families known to produce these compounds, such as Papaveraceae, Berberidaceae, and Annonaceae. Ethnobotanical knowledge can also provide valuable leads. Once a source is selected, proper collection, identification, and preparation (e.g., drying, grinding) are critical to preserve the chemical integrity of the alkaloids.

The Art of Extraction: Maximizing Yield and Preserving Integrity

The goal of extraction is to efficiently transfer the THIQ alkaloids from the solid plant matrix into a liquid solvent. The choice of extraction method is a critical determinant of the yield and purity of the crude extract.

2.2.1. Conventional Extraction Techniques

Traditional methods like maceration, percolation, and Soxhlet extraction are still widely used due to their simplicity and low cost.[6] These methods typically employ organic solvents of varying polarities to extract a broad range of compounds.

2.2.2. Modern Extraction Techniques

Modern techniques offer several advantages over conventional methods, including higher efficiency, reduced solvent consumption, and shorter extraction times.[6][7] These include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the extraction solvent, offering high selectivity and leaving no organic solvent residue.

  • Pressurized Liquid Extraction (PLE): Employs elevated temperatures and pressures to increase the efficiency and speed of extraction.

2.2.3. Comparative Analysis of Extraction Methods

Method Principle Advantages Disadvantages
Maceration Soaking the plant material in a solvent.Simple, low cost.Time-consuming, lower efficiency.
Soxhlet Continuous extraction with a cycling solvent.More efficient than maceration.Can degrade thermolabile compounds.
UAE Acoustic cavitation enhances extraction.Fast, efficient, lower temperatures.Equipment cost.
MAE Microwave heating accelerates extraction.Very fast, reduced solvent use.Potential for localized overheating.
SFE Extraction with a supercritical fluid.Highly selective, solvent-free product.High equipment cost, not ideal for polar compounds.
PLE Extraction with a solvent at high T and P.Fast, efficient, automated.High equipment cost.
Bioassay-Guided Fractionation: Letting Biology Lead the Way

Bioassay-guided fractionation is a powerful strategy for isolating bioactive compounds from a complex mixture.[8] The process involves systematically partitioning the crude extract and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated.[8][9]

2.3.1. Principles and Workflow

The core principle of bioassay-guided fractionation is to use a specific biological assay to track the activity of interest throughout the separation process. This ensures that the purification efforts are focused on the compounds that are most likely to be responsible for the desired biological effect.

Workflow Diagram for Bioassay-Guided Fractionation

BioassayGuidedFractionation CrudeExtract Crude Extract Bioassay1 Initial Bioassay CrudeExtract->Bioassay1 Fractionation1 Initial Fractionation (e.g., Solvent Partitioning) Bioassay1->Fractionation1 If active Fractions1 Fractions A, B, C... Fractionation1->Fractions1 Bioassay2 Bioassay of Fractions Fractions1->Bioassay2 ActiveFraction Most Active Fraction Bioassay2->ActiveFraction Identify active fraction(s) Fractionation2 Chromatographic Separation (e.g., Column Chromatography) ActiveFraction->Fractionation2 Subfractions Sub-fractions A1, A2, A3... Fractionation2->Subfractions Bioassay3 Bioassay of Sub-fractions Subfractions->Bioassay3 PureCompound Pure Bioactive Compound Bioassay3->PureCompound Isolate pure compound

Caption: A typical workflow for bioassay-guided fractionation of a crude plant extract.

2.3.2. Step-by-Step Protocol for a Typical Bioassay-Guided Isolation

  • Prepare the Crude Extract: Extract the dried and powdered plant material with a suitable solvent (e.g., methanol or ethanol).

  • Initial Bioassay: Screen the crude extract for the desired biological activity.

  • Solvent-Solvent Partitioning: If the crude extract is active, perform a liquid-liquid extraction to partition the extract into fractions of differing polarity (e.g., hexane, ethyl acetate, and water).

  • Bioassay of Fractions: Test each fraction for biological activity.

  • Column Chromatography of the Active Fraction: Subject the most active fraction to column chromatography (e.g., silica gel or Sephadex) to further separate the components.

  • Bioassay of Sub-fractions: Collect and test the sub-fractions from the column for activity.

  • HPLC Purification: Purify the active sub-fractions using High-Performance Liquid Chromatography (HPLC), often using a semi-preparative column.

  • Purity Assessment and Structure Elucidation: Assess the purity of the isolated compound (e.g., by LC-MS) and determine its structure using spectroscopic methods.

Part 3: The Crucial Role of Chromatography in THIQ Isolation and Purification

Chromatography is the cornerstone of natural product isolation, enabling the separation of individual compounds from complex mixtures.[10] A multi-dimensional approach, employing several different chromatographic techniques, is often necessary to achieve the high purity required for structural elucidation and biological testing.

A Multi-dimensional Chromatographic Approach

No single chromatographic technique is sufficient to purify a novel THIQ alkaloid from a crude extract. A typical purification scheme involves a combination of methods, starting with low-resolution techniques for initial fractionation and progressing to high-resolution techniques for final purification.

Column Chromatography: The Workhorse of Purification

Column chromatography is a versatile and widely used technique for the initial fractionation of crude extracts and active fractions.[10] The choice of stationary phase (e.g., silica gel for normal-phase, C18 for reversed-phase) and mobile phase is tailored to the polarity of the target alkaloids.

High-Performance Liquid Chromatography (HPLC): For High Resolution and Purity

HPLC is an indispensable tool for the final purification of THIQ alkaloids, offering high resolution and speed.[10]

3.3.1. Method Development and Optimization

Developing an effective HPLC method involves optimizing several parameters, including the column (stationary phase and dimensions), mobile phase composition (solvents and additives), flow rate, and detection wavelength.

3.3.2. Chiral HPLC for Enantiomeric Separation

Many THIQ alkaloids possess chiral centers, and the different enantiomers can exhibit distinct biological activities.[11] Chiral HPLC, using a chiral stationary phase, is essential for the separation and purification of individual enantiomers.[11]

Other Powerful Chromatographic Techniques
  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids solid supports, minimizing sample adsorption and degradation.

  • High-Performance Thin-Layer Chromatography (HPTLC): An advanced form of TLC that offers better resolution and quantification capabilities, often used for rapid screening of fractions.[12]

Part 4: Dereplication and Structural Elucidation: Identifying the Novel and Characterizing the Unknown

Once a pure compound is isolated, the next critical steps are to determine if it is a known or a novel compound (dereplication) and to elucidate its chemical structure.

The Importance of Dereplication in Modern Natural Product Research

Dereplication is the rapid identification of known compounds in an extract or fraction, allowing researchers to focus their efforts on the novel constituents.[13] This process saves significant time and resources by avoiding the re-isolation and re-characterization of previously identified compounds.[13]

4.1.1. LC-MS Based Dereplication Strategies

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for dereplication.[14][15] By comparing the retention time, UV spectrum, and mass spectral data (molecular weight and fragmentation pattern) of a compound with databases of known natural products, a tentative identification can be made quickly.[13][15]

Dereplication Workflow

Dereplication CrudeExtract Crude Extract or Fraction LCMS LC-MS/MS Analysis CrudeExtract->LCMS DataAcquisition Acquire RT, UV, MS, MS/MS Data LCMS->DataAcquisition DatabaseSearch Compare with Databases (e.g., METLIN, MassBank) DataAcquisition->DatabaseSearch KnownCompound Known Compound Identified DatabaseSearch->KnownCompound Match Found NovelCompound Potentially Novel Compound DatabaseSearch->NovelCompound No Match Found FurtherIsolation Prioritize for Further Isolation and Structural Elucidation NovelCompound->FurtherIsolation

Caption: A simplified workflow for LC-MS-based dereplication in natural product discovery.

The Spectroscopic Toolkit for Structural Elucidation

The definitive identification of a novel THIQ alkaloid requires the use of various spectroscopic techniques to piece together its chemical structure.[16]

4.2.1. Mass Spectrometry (MS and MS/MS)

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.[16] Tandem mass spectrometry (MS/MS) provides fragmentation information that helps to elucidate the structure of different parts of the molecule.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the complete structure of a novel compound.[16] A combination of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments is used to establish the connectivity of atoms and the stereochemistry of the molecule.[17]

4.2.3. Illustrative Spectroscopic Data for a Hypothetical Novel THIQ

Technique Information Obtained Example Data
HRMS Elemental CompositionC₁₉H₂₁NO₄
¹H NMR Proton environment and countAromatic singlets, methoxy singlets, aliphatic multiplets
¹³C NMR Carbon environment and countQuaternary, methine, methylene, and methyl carbons
COSY ¹H-¹H correlations (connectivity)Shows which protons are coupled to each other
HSQC ¹H-¹³C one-bond correlationsIdentifies which protons are attached to which carbons
HMBC ¹H-¹³C long-range correlationsEstablishes connectivity across quaternary carbons
NOESY/ROESY Through-space ¹H-¹H correlationsDetermines relative stereochemistry
Final Confirmation: X-ray Crystallography

When a suitable crystal of the novel THIQ alkaloid can be grown, single-crystal X-ray crystallography provides unambiguous proof of its three-dimensional structure, including its absolute stereochemistry.[17]

Part 5: Conclusion and Future Perspectives

The discovery and isolation of novel tetrahydroisoquinoline alkaloids remain a vibrant and promising area of research. The integration of modern extraction and chromatographic techniques with advanced spectroscopic methods and efficient dereplication strategies has significantly accelerated the pace of discovery. Future advancements will likely involve the greater use of metabolomics and genomics to guide the search for novel THIQs, as well as the development of more sophisticated hyphenated analytical techniques for in-situ structural elucidation. The vast structural diversity and proven pharmacological potential of the THIQ scaffold ensure that it will continue to be a rich source of new drug leads for years to come.

References

  • Scott, J. D., & Williams, R. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9447–9496. [Link]

  • Scott, J. D., & Williams, R. M. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC. [Link]

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-13. [Link]

  • Yang, L., Zhu, J., Sun, C., Deng, Z., & Qu, X. (2020). Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. Chemical Science, 11(2), 484-489. [Link]

  • El-Shazly, M., & Wink, M. (2014). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Frontiers in Chemistry, 2, 36. [Link]

  • Shang, X. F., Wang, X. N., & Li, B. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41(10), 2245-2274. [Link]

  • Khan, H., Ullah, H., & Nabavi, S. M. (2023). Bioassay-Guided Alkaloids Isolation from Camellia sinensis and Colchicum luteum: In Silico and In Vitro Evaluations for Protease Inhibition. Molecules, 28(6), 2525. [Link]

  • ResearchGate. (n.d.). Identification of alkaloids by LC-MS/MS. [Link]

  • Wolfender, J. L., Litaudon, M., & Touboul, D. (2015). Dereplication strategies in natural product research: How many tools and methodologies behind the same concept?. Planta Medica, 81(12/13), 1045-1055. [Link]

  • JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. [Link]

  • Karioti, A., Skaltsa, H., & Lazari, D. (2011). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Molecules, 16(7), 5766-5773. [Link]

  • Wang, D., & Li, X. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(23), 5488. [Link]

  • Singh, S., & Singh, P. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Medicinal Chemistry, 14(12), 899-923. [Link]

  • Altemimi, A., Lakhssassi, N., & Baharlouei, A. (2024). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Journal of Oleo Science, 73(1), 1-18. [Link]

  • Abdullahi, A. M., & Hamza, A. (2025). Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. Journal of Natural Product and Discovery, 1(1), 1-10. [Link]

  • Le, T. N., & K. C., S. (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. Metabolites, 9(11), 263. [Link]

  • Garraffo, H. M., & Spande, T. F. (2003). Bioassay-Guided Isolation of Epiquinamide, a Novel Quinolizidine Alkaloid and Nicotinic Agonist from an Ecuadoran Poison Frog, Epipedobates tricolor. Journal of Natural Products, 66(10), 1331-1335. [Link]

  • ResearchGate. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • Reddy, Y. V., Biradar, D. O., & Reddy, B. J. M. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications, 12(10), 1537-1539. [Link]

  • Atanasov, A. G., & Zotchev, S. B. (2018). Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. Frontiers in Chemistry, 6, 279. [Link]

  • Shang, X. F., Wang, X. N., & Li, B. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

  • ResearchGate. (2011). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. [Link]

  • Li, Y., & Wang, J. (2020). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 25(21), 5092. [Link]

  • Zhang, Y., & Wang, Y. (2018). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 23(10), 2465. [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. [Link]

  • Li, Y., & Chen, S. (2012). Bioassay-guided isolation of an alkaloid with antiangiogenic and antitumor activities from the extract of Fissistigma cavaleriei root. Phytotherapy Research, 26(2), 267-272. [Link]

  • IIP Series. (n.d.). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. [Link]

  • Shono, T., & Matsumura, Y. (1990). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. The Journal of Organic Chemistry, 55(15), 4645-4650. [Link]

  • Wang, Y., & Li, X. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Plant Science, 13, 969458. [Link]

  • Hilaris Publisher. (n.d.). Modern Approaches to Isolation and Purification in Natural Products Chemistry. [Link]

  • ChemRxiv. (2024). A two-stage MS feature dereplication strategy for natural products discovery. [Link]

  • Wikipedia. (n.d.). Tetrahydroisoquinoline. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

  • Várnagy, E., Tóth, G., & Hosztafi, S. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 30(5), 1125. [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. [Link]

  • Taylor & Francis Online. (n.d.). Bioassay-guided isolation of antioxidant agents with analgesic properties from flowers of Tagetes patula. [Link]

  • Agilent. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. [Link]

  • Lifeasible. (n.d.). Alkaloid Separation. [Link]

  • ResearchGate. (2025). Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. [Link]

  • The Relevance Of Chemical Dereplication In Microbial Natural Product Screening. (n.d.). The Relevance Of Chemical Dereplication In Microbial Natural Product Screening. [Link]

  • Oriental Journal of Chemistry. (n.d.). LC-MS-Based Metabolite Profiling and Antioxidant Capacity Assessment of Ipomoea eriocarpa Extract. [Link]

  • AKTU Digital Education. (2021, September 4). Pharmacognosy and Phytochemistry-II | Isolation of Alkaloids Part-2 [Video]. YouTube. [Link]

Sources

Investigating the Neuroprotective Potential of Tetrahydroisoquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise and Paradox of a Privileged Scaffold

Neurodegenerative diseases, including Alzheimer's and Parkinson's, represent a growing global health crisis characterized by the progressive loss of neuronal structure and function. In the quest for effective therapeutics, medicinal chemists often seek out "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential example of such a scaffold, found in numerous natural alkaloids and clinically approved drugs.[1][2] However, the story of THIQs in neuroscience is one of intriguing duality. While some endogenous derivatives are implicated as potential neurotoxins contributing to the pathogenesis of Parkinson's disease, a growing body of evidence reveals that synthetically modified THIQs hold significant promise as potent neuroprotective agents.[3][4]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic framework for the rational investigation of THIQ derivatives. We will delve into the mechanistic basis for their neuroprotective effects, outline a logical workflow for their evaluation, and provide detailed, field-tested protocols. Our objective is to equip you with the technical knowledge and causal reasoning necessary to navigate the complexities of this fascinating chemical class and unlock its therapeutic potential.

Chapter 1: The Scientific Rationale: Targeting Key Pathologies in Neurodegeneration

The therapeutic potential of THIQ derivatives stems from their ability to engage with multiple pathological pathways simultaneously. A successful drug candidate in this space is unlikely to be a "magic bullet" for a single target, but rather a modulator of a network of interconnected dysfunctions. Understanding these mechanisms is the cornerstone of a rational design and screening strategy.

Mechanism 1: Mitigation of Oxidative Stress & Neuroinflammation

A common feature of neurodegenerative disorders is a state of chronic oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the brain's endogenous antioxidant defenses, leading to lipid peroxidation, protein damage, and DNA damage.[5] This oxidative environment triggers a persistent inflammatory response, further exacerbating neuronal injury. THIQ derivatives can intervene through several mechanisms:

  • Inhibition of Monoamine Oxidase (MAO): Enzymes like MAO-B are key sources of ROS in the brain through the breakdown of neurotransmitters like dopamine. Certain THIQs, particularly 1-methyl-THIQ, are known inhibitors of MAO, thereby reducing the production of hydrogen peroxide and subsequent oxidative stress.[6][7][8]

  • Activation of Endogenous Antioxidant Systems: Some isoquinoline alkaloids have been shown to upregulate the expression and activity of critical antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), bolstering the cell's intrinsic ability to neutralize ROS.[9]

  • Direct Radical Scavenging: The phenolic hydroxyl groups present on many THIQ derivatives can directly quench free radicals, providing an immediate line of defense against oxidative damage.

G cluster_0 Pathological Cascade cluster_1 THIQ Derivative Intervention Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS MAO_Activity MAO Activity MAO_Activity->ROS Neuroinflammation Neuroinflammation Neuroinflammation->ROS Neuronal_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Neuronal_Damage THIQ THIQ Derivative MAO_Inhibition MAO Inhibition THIQ->MAO_Inhibition Antioxidant_Enzymes ↑ SOD, GSH THIQ->Antioxidant_Enzymes Radical_Scavenging Radical Scavenging THIQ->Radical_Scavenging MAO_Inhibition->MAO_Activity Inhibits Antioxidant_Enzymes->ROS Neutralizes Radical_Scavenging->ROS Neutralizes

Figure 1: THIQ intervention in the oxidative stress cascade.
Mechanism 2: Modulation of Proteostasis and Aggregate Clearance

The accumulation of misfolded protein aggregates—amyloid-beta (Aβ) in Alzheimer's and α-synuclein in Parkinson's—is a pathological hallmark that disrupts cellular function and leads to toxicity. Enhancing the cell's ability to clear these aggregates is a key therapeutic strategy. Recent research has identified a novel mechanism for certain THIQ derivatives involving the enhancement of lysosomal biogenesis.[10]

This pathway is primarily controlled by the Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression. Under normal conditions, TFEB is phosphorylated and held inactive in the cytoplasm. Upon activation, it translocates to the nucleus and drives the production of lysosomes and autophagosomes, the cell's primary machinery for clearing protein aggregates. Specific THIQ derivatives have been found to promote this TFEB activation, leading to enhanced clearance of Aβ and amelioration of cognitive deficits in preclinical models.[10]

G cluster_0 Cellular Environment THIQ THIQ Derivative TFEB_inactive TFEB (Inactive) in Cytoplasm THIQ->TFEB_inactive Promotes Activation TFEB_active TFEB (Active) in Nucleus TFEB_inactive->TFEB_active Translocation Lysosome_Genes Lysosomal & Autophagy Gene Transcription TFEB_active->Lysosome_Genes Activates Lysosome ↑ Lysosome & Autophagosome Biogenesis Lysosome_Genes->Lysosome Clearance Aggregate Clearance Lysosome->Clearance Mediates Aggregates Protein Aggregates (e.g., Aβ)

Figure 2: TFEB-mediated enhancement of lysosomal clearance by THIQs.
Mechanism 3: Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the elimination of damaged neurons. While some endogenous THIQs can be pro-apoptotic, neuroprotective derivatives often exhibit potent anti-apoptotic properties.[5][11] They can act on the intrinsic (mitochondrial) pathway of apoptosis by:

  • Preventing Cytochrome c Release: Oxidative stress and mitochondrial damage trigger the release of cytochrome c into the cytoplasm, a key initiating step for apoptosis. Antioxidant THIQs can preserve mitochondrial integrity and prevent this release.[5]

  • Inhibiting Caspase Activation: The release of cytochrome c leads to the activation of a cascade of executioner enzymes called caspases (e.g., caspase-3). THIQs can inhibit the activation of these caspases, thereby halting the cell death program.

Chapter 2: Designing the Investigation: A Strategic Workflow

A successful research program into THIQ derivatives requires a multi-stage, iterative process that logically progresses from initial discovery to preclinical validation. The causality is critical: each stage is designed to answer specific questions that inform the next, preventing wasted resources on non-viable candidates.

G cluster_workflow Drug Discovery & Development Workflow Design Step 1: Rational Design & Chemical Synthesis Screening Step 2: Primary In Vitro Screening Design->Screening Library of Derivatives Validation Step 3: Secondary In Vitro Validation Screening->Validation Active 'Hits' Validation->Design SAR Data Advanced Step 4: Advanced In Vitro Models (3D) Validation->Advanced Validated Leads InVivo Step 5: Preclinical In Vivo Evaluation Advanced->InVivo Candidate Selection

Sources

Methodological & Application

Application Note & Protocol: Enantioselective Synthesis of 5,7-Dimethoxy-THIQ Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 5,7-Dimethoxy-THIQ Scaffolds

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a wide array of biological activities.[1] Specifically, derivatives bearing methoxy groups at the 5 and 7 positions are of significant interest due to their presence in bioactive molecules and their utility as versatile intermediates in drug discovery. The stereochemistry at the C1 position is often crucial for biological function, making the development of robust enantioselective synthetic methods a critical objective for researchers in organic synthesis and drug development.

This guide provides a detailed examination of a state-of-the-art methodology for the enantioselective synthesis of 5,7-Dimethoxy-THIQ derivatives: the chiral Brønsted acid-catalyzed Pictet-Spengler reaction. We will explore the mechanistic underpinnings of this powerful transformation, offer a detailed, field-proven protocol, and present the necessary data to ensure successful implementation in your laboratory.

Strategic Approach: The Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone for the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.[2] The biosynthesis of many THIQ alkaloids relies on this very reaction, highlighting its efficiency and significance.[3]

To control the stereochemistry of this transformation, modern synthetic chemistry has turned to asymmetric catalysis. Chiral catalysts, such as Lewis acids, hydrogen-bond donors, and Brønsted acids, can effectively orchestrate the cyclization to favor the formation of one enantiomer over the other.[4] Among these, chiral phosphoric acids (CPAs), a class of Brønsted acid catalysts, have emerged as particularly powerful tools for a wide range of enantioselective transformations, including the Pictet-Spengler reaction.[5]

Why Chiral Phosphoric Acid (CPA) Catalysis? The Causality Behind the Choice

The success of CPA catalysts in the enantioselective Pictet-Spengler reaction stems from their unique bifunctional nature. The catalyst can simultaneously act as a Brønsted acid to activate the imine electrophile and as a chiral scaffold to create a highly organized, asymmetric environment around the reacting species.

The proposed catalytic cycle involves several key interactions:

  • Imine Formation: The reaction commences with the formation of a Schiff base (imine) from the 3,5-dimethoxyphenethylamine and the chosen aldehyde.

  • Chiral Ion Pair Formation: The chiral phosphoric acid protonates the imine, generating an iminium ion. The resulting chiral phosphate anion then forms a tight, stereochemically defined ion pair with the iminium ion.

  • Stereocontrolled Cyclization: This chiral ion pair orients the reactants in a specific conformation. The electron-rich aromatic ring of the phenethylamine is guided to attack one face of the iminium ion preferentially, thereby setting the stereocenter at the C1 position.

  • Catalyst Regeneration: A final proton transfer regenerates the catalyst and releases the desired chiral THIQ product.

This intricate network of hydrogen bonding and ionic interactions within the transition state is the key to achieving high levels of enantioselectivity.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed mechanism for the CPA-catalyzed enantioselective Pictet-Spengler reaction.

pictet_spengler_mechanism cluster_0 Catalytic Cycle START Substrates: 3,5-Dimethoxyphenethylamine + Aldehyde (R-CHO) IMINE Imine Formation START->IMINE - H2O ACTIVATION Protonation by CPA (Chiral Ion Pair Formation) IMINE->ACTIVATION + (R)-CPA CYCLIZATION Enantioselective Intramolecular Cyclization (Rate-Determining Step) ACTIVATION->CYCLIZATION Sets Stereocenter REAROMATIZATION Deprotonation & Catalyst Regeneration CYCLIZATION->REAROMATIZATION REAROMATIZATION->ACTIVATION Regenerates (R)-CPA PRODUCT Chiral 5,7-Dimethoxy-THIQ REAROMATIZATION->PRODUCT

Caption: Proposed catalytic cycle for the Chiral Phosphoric Acid (CPA) catalyzed Pictet-Spengler reaction.

Experimental Protocol: Enantioselective Synthesis of a 5,7-Dimethoxy-THIQ Derivative

This protocol is a representative procedure adapted from established methodologies for the CPA-catalyzed Pictet-Spengler reaction.[5] It is designed to be a self-validating system, with clear steps for setup, monitoring, and analysis.

Materials and Reagents
ReagentCAS NumberSupplierPurityNotes
2-(3,5-Dimethoxyphenyl)ethan-1-amine21743-14-0Major Supplier>98%Starting amine
Isovaleraldehyde590-86-3Major Supplier>98%Example aldehyde
(R)-TRIP Phosphoric Acid351995-93-0Major Supplier>98%Chiral Catalyst
Toluene108-88-3Major SupplierAnhydrousReaction Solvent
4Å Molecular Sieves-Major Supplier-Activated, powdered
Dichloromethane (DCM)75-09-2Major SupplierACS GradeFor workup and chromatography
Saturated aq. NaHCO₃---For workup
Anhydrous MgSO₄7487-88-9Major Supplier-For drying
Silica Gel7631-86-9Major Supplier230-400 meshFor column chromatography
Hexanes/Ethyl Acetate-Major SupplierHPLC GradeFor chromatography
Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add powdered 4Å molecular sieves (100 mg).

    • Flame-dry the flask under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

    • Add the chiral catalyst, (R)-TRIP Phosphoric Acid (0.01 mmol, 1 mol%).

    • Add 2-(3,5-Dimethoxyphenyl)ethan-1-amine (1.0 mmol, 1.0 equiv).

    • Add anhydrous toluene (2.0 mL).

  • Reaction Execution:

    • Cool the resulting suspension to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath. Note: Temperature can significantly impact enantioselectivity and should be optimized.

    • Slowly add Isovaleraldehyde (1.2 mmol, 1.2 equiv) via syringe over 5 minutes.

    • Stir the reaction mixture vigorously at this temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes.

    • The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with Dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes as the eluent.

  • Analysis and Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H, or AD-H).

Workflow Visualization

Caption: Step-by-step experimental workflow for the enantioselective synthesis of 5,7-Dimethoxy-THIQ derivatives.

Expected Results and Data Interpretation

The described protocol is expected to yield the desired 1-substituted-5,7-dimethoxy-THIQ derivative in good yield and with high enantioselectivity.

EntryCatalyst LoadingTemperatureTime (h)Yield (%)ee (%)
11 mol%0 °C24~85%~90%
21 mol%-20 °C24~82%>95%
35 mol%-20 °C12~90%>95%

Note: Data are representative and may vary based on the specific aldehyde substrate and precise reaction conditions.

The key to success is the careful control of reaction parameters. The exclusion of water is critical, as it can hydrolyze the imine intermediate and interfere with the catalyst. Lower temperatures generally lead to higher enantioselectivity by favoring the more ordered transition state.

Conclusion and Future Perspectives

The chiral phosphoric acid-catalyzed enantioselective Pictet-Spengler reaction provides a highly efficient and reliable method for accessing chiral 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. The protocol described herein is robust and scalable, making it suitable for applications in both academic research and industrial drug development. The resulting chiral THIQ products are valuable building blocks for the synthesis of complex natural products and novel therapeutic agents. Further exploration of the substrate scope and the development of even more active and selective catalysts will continue to advance the field of asymmetric synthesis.

References

  • RSC Education. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859.
  • Seayad, J., & List, B. (2005). Asymmetric Counteranion-Directed Catalysis. Organic Letters, 7(18), 3953–3955.
  • Uraguchi, D., & Terada, M. (2004). Chiral Brønsted Acid-Catalyzed Direct Enantioselective Mannich-Type Reaction. Journal of the American Chemical Society, 126(17), 5356–5357.
  • Stoit, A. R., & Pandit, U. K. (1986). A new approach to the enantioselective synthesis of isoquinoline alkaloids. Tetrahedron, 42(15), 4343-4348.
  • Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341-3370. [Link]

  • Coric, I., & List, B. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids.
  • Heravi, M. M., Zadsirjan, V., & Heydari, M. (2017). Recent strategies for the synthesis of tetrahydroisoquinolines (THIQs). RSC Advances, 7(64), 40224-40297.
  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730.
  • Comins, D. L., & O'Connor, S. (1998). Asymmetric Synthesis of Alkaloids Using Chiral N-Acyldihydropyridones. Accounts of Chemical Research, 31(5), 225–234.

Sources

Application Note & Protocols: Development of Sigma-2 Receptor Ligands from the 5,7-Dimethoxy-THIQ Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The sigma-2 (σ2) receptor, now identified as Transmembrane Protein 97 (TMEM97), is a compelling therapeutic target due to its overexpression in proliferating cancer cells and its involvement in neurological diseases.[1][2] This guide provides a comprehensive framework for the development of selective σ2 receptor ligands, starting from the privileged 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (5,7-dimethoxy-THIQ) scaffold. We will detail synthetic strategies, provide step-by-step protocols for pharmacological evaluation—including binding affinity and in vitro functional assays—and discuss the principles of structure-activity relationship (SAR) optimization. This document is intended for researchers, medicinal chemists, and drug development professionals aiming to leverage this promising chemical series for therapeutic innovation.

The Sigma-2 Receptor (TMEM97): A Key Therapeutic Target

First distinguished pharmacologically from the sigma-1 (σ1) receptor in 1990, the gene encoding the σ2 receptor was identified as TMEM97 in 2017.[3] TMEM97 is an 18-21 kDa transmembrane protein primarily located in the endoplasmic reticulum and other cellular membranes.[3][4][5] It plays a crucial role in cellular functions, including cholesterol homeostasis and signaling pathways related to cell proliferation and death.[3][6][7]

Key attributes of the σ2 receptor/TMEM97 as a drug target:

  • Oncological Relevance: The σ2 receptor is significantly upregulated in a wide range of human tumors, including breast, lung, colon, and brain cancers, making it a biomarker for cellular proliferation.[3][4][8] Ligands targeting this receptor can induce apoptosis in cancer cells and may enhance the efficacy of conventional chemotherapies.[3][8][9]

  • Neurological Involvement: The σ2 receptor/TMEM97 is implicated in neurodegenerative conditions like Alzheimer's disease, as well as in neuropathic pain and psychiatric disorders.[4][6] Modulators of this receptor have shown neuroprotective effects in preclinical models.[6]

  • Cellular Function: TMEM97 forms a functional complex with other proteins, such as the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), to regulate the uptake of cholesterol and other molecules.[6][10][11] This interaction provides a mechanistic basis for its role in both cancer and neurodegeneration.

The 5,7-Dimethoxy-THIQ Scaffold: A Privileged Starting Point

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[12][13] For σ2 receptor ligand design, the 6,7-dimethoxy substituted variant has proven to be an optimal starting structure, consistently yielding compounds with high binding affinity and selectivity. Specifically, derivatives of 6,7-dimethoxy-THIQ, such as N-substituted benzamides, are among the most potent and selective σ2 receptor ligands developed to date.[2][14]

The rationale for using this scaffold is rooted in its structural features, which appear to fulfill key pharmacophoric requirements for binding to the σ2 receptor. The rigid THIQ core correctly orients the key interacting moieties, while the dimethoxy groups contribute to favorable binding interactions.[9][15]

Synthetic Strategy: From Scaffold to Ligand Library

The general approach to creating a library of potential σ2 ligands from the 5,7-dimethoxy-THIQ core involves N-alkylation followed by amide coupling. This allows for systematic variation of both the linker and the terminal aromatic group, which is crucial for exploring the structure-activity relationship (SAR).

General Synthetic Scheme:

  • N-Alkylation: The secondary amine of the 5,7-dimethoxy-THIQ core (or its hydrochloride salt, heliamine[16]) is reacted with a bifunctional linker, such as a dibromoalkane (e.g., 1,4-dibromobutane), under basic conditions to yield a mono-alkylated intermediate. The length and nature of this linker are critical variables for optimizing receptor affinity.[9]

  • Amide Coupling: The resulting bromo-alkylated THIQ derivative is then coupled with a variety of substituted benzoic acids or other aromatic carboxylic acids. This step introduces the second key element of diversity. The substituents on this terminal aromatic ring significantly influence both affinity and selectivity.[14]

Causality: This two-step approach is efficient for generating a diverse library. The choice of linker length in Step 1 directly impacts how the terminal aromatic moiety is positioned within the receptor's binding pocket. The electronic and steric properties of the substituents introduced in Step 2 fine-tune the interactions within that pocket, dictating the final binding affinity and selectivity profile.

Core Protocols for Ligand Characterization

Once synthesized, new compounds must be rigorously evaluated for their ability to bind to the σ2 receptor and elicit a functional response. The following protocols provide a validated workflow for this characterization.

Protocol 4.1: Competitive Radioligand Binding Assay for σ2 Receptor Affinity (Kᵢ)

This protocol determines the affinity of a test compound for the σ2 receptor by measuring its ability to compete with a known high-affinity radioligand.

Expertise & Rationale:

  • Tissue Source: Rat liver membranes are a common and reliable source of σ2 receptors for these assays.[17]

  • Radioligand: While [³H]DTG has historically been used, it binds to both σ1 and σ2 receptors.[18] Therefore, a "masking" ligand for the σ1 receptor, such as (+)-pentazocine, must be included to ensure the binding measured is specific to the σ2 site.[18]

  • Non-Specific Binding: Defining non-specific binding is critical for accuracy. This is achieved by including a high concentration of a known, non-radiolabeled ligand (e.g., haloperidol or unlabeled DTG) to saturate all specific binding sites.[18][19]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in assay buffer. Determine the protein concentration using a standard method like the Lowry assay.[18]

  • Assay Setup: In a 96-well plate, combine the following in a total volume of 150-200 µL:

    • Rat liver membrane homogenate (~150-300 µg protein).[17]

    • [³H]DTG (final concentration ~5 nM).[18]

    • (+)-Pentazocine (final concentration 100 nM) to mask σ1 receptors.[18]

    • Test compound at various concentrations (e.g., 0.1 nM to 10 µM).

    • For total binding wells: Add vehicle instead of test compound.

    • For non-specific binding wells: Add 10 µM haloperidol or DTG.[18][19]

  • Incubation: Incubate the plate at room temperature (25°C) for 90-120 minutes to allow the binding to reach equilibrium.[18]

  • Harvesting: Terminate the reaction by rapid filtration through glass fiber filter mats (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) to remove unbound radioligand.[17]

  • Quantification: Place the filter mats in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Protocol 4.2: Assessing σ1 vs. σ2 Selectivity

To ensure a compound is a selective tool for studying the σ2 receptor, its affinity for the σ1 receptor must also be determined.

Methodology:

  • Perform a parallel competitive binding assay as described in Protocol 4.1, but with the following modifications:

    • Tissue Source: Guinea pig brain membranes are a standard source for σ1 receptors.[17]

    • Radioligand: Use -pentazocine (~5 nM) as the σ1-selective radioligand.[17][20]

    • Masking: No masking ligand is required.

    • Non-Specific Binding: Use 10 µM haloperidol to define non-specific binding.[17]

  • Data Analysis: Calculate the Kᵢ for the σ1 receptor. The selectivity ratio is then determined by dividing the Kᵢ (σ1) by the Kᵢ (σ2). A higher ratio indicates greater selectivity for the σ2 receptor.

Protocol 4.3: In Vitro Functional Assay - Cell Viability (MTT Assay)

Many σ2 receptor ligands, particularly agonists, induce cell death in cancer cell lines.[8][17] A cell viability assay is a crucial first step to determine the functional consequence of receptor binding.

Expertise & Rationale:

  • Cell Line Selection: Choose a cancer cell line known to express high levels of the σ2 receptor, such as MDA-MB-435 (melanoma), EMT-6 (murine breast cancer), or SK-N-SH (neuroblastoma).[17][21]

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified spectrophotometrically. A decrease in signal indicates reduced cell viability.[21]

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 1 µM to 200 µM) for a defined period (typically 24-72 hours). Include a vehicle-only control.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT solution (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log concentration of the compound and determine the EC₅₀ value (the concentration that causes a 50% reduction in cell viability) using non-linear regression.

Structure-Activity Relationship (SAR) Analysis and Lead Optimization

The data gathered from binding and functional assays are used to build an SAR model. This model guides the next round of synthesis to design compounds with improved potency, selectivity, and drug-like properties.

G

Example SAR Table: This table illustrates how systematic modifications to the 5,7-dimethoxy-THIQ scaffold can impact receptor binding and functional activity.

Compound IDLinker (n)R-Group (Benzamide)σ2 Kᵢ (nM)σ1 Kᵢ (nM)Selectivity (σ1/σ2)Cell Viability EC₅₀ (µM)
Ref-1 42,3-di-OCH₃5.5150027315.2
Mod-1a 32,3-di-OCH₃25.018007245.8
Mod-1b 52,3-di-OCH₃8.2165020118.1
Mod-2a 4H98.6>10000>101>100
Mod-2b 44-Cl12.1250020722.5

Data are hypothetical for illustrative purposes.

Interpreting the SAR:

  • Linker Length (n): Comparing Ref-1 with Mod-1a and Mod-1b suggests that a 4- or 5-carbon linker is optimal for σ2 affinity, while a shorter 3-carbon linker is detrimental. This indicates a specific spatial requirement between the THIQ core and the benzamide moiety.

  • Benzamide Substitution (R-Group): The dramatic loss of affinity in Mod-2a (unsubstituted) compared to Ref-1 highlights the importance of the methoxy groups on the benzamide ring for high-potency binding. The introduction of a chloro- group in Mod-2b partially restores activity, suggesting that electron-withdrawing or lipophilic groups in this region are tolerated and can be explored further.

  • Correlation of Binding and Function: Generally, compounds with higher binding affinity (lower Kᵢ) tend to have higher functional potency (lower EC₅₀). However, this is not always a direct 1:1 correlation, and some compounds may bind tightly without inducing a strong cytotoxic response.[2] For instance, a compound could be a high-affinity antagonist rather than an agonist.

Conclusion and Future Directions

The 5,7-dimethoxy-THIQ scaffold is a validated and highly promising starting point for the development of potent and selective σ2 receptor/TMEM97 ligands. By employing the systematic synthetic and evaluation strategies outlined in this guide, researchers can efficiently navigate the chemical space to identify lead compounds. Future efforts should focus on optimizing the pharmacokinetic and toxicological profiles (ADME/Tox) of high-affinity ligands to translate the potent in vitro activity into viable therapeutic candidates for oncology and neurology.

G

References

  • Abate, C., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. Available at: [Link]

  • Alon, A., et al. (2017). The sigma-2 receptor/TMEM97 is a client of the ER chaperone Hsp70. bioRxiv. Available at: [Link]

  • Azzariti, A., et al. (2012). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. PubMed. Available at: [Link]

  • Berardi, F., et al. (2007). Synthesis and in Vitro Evaluation of Tetrahydroisoquinolinyl Benzamides as Ligands for Sigma Receptors. PubMed. Available at: [Link]

  • Chu, U.B. & Ruoho, A.E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Di, X., et al. (2020). Sigma-2 Receptor. Encyclopedia.pub. Available at: [Link]

  • Haskel, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

  • Huang, Y., et al. (2017). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. PubMed. Available at: [Link]

  • Mach, R.H., et al. (2011). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. PMC - NIH. Available at: [Link]

  • Riad, A., et al. (2020). The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor Complex Are Responsible for the Cellular Uptake of Aβ42 and Its Protein Aggregates. PubMed. Available at: [Link]

  • Wang, L., et al. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. Available at: [Link]

  • Zeng, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

Sources

Introduction: The Significance of Tetrahydroisoquinolines and the Advent of Microwave Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Rapid Synthesis of 1-Substituted Tetrahydroisoquinolines via Microwave-Assisted Methodologies

The 1-substituted tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Molecules incorporating this core structure exhibit a wide range of pharmacological activities, including antitumor, anti-HIV, and antidepressant properties.[2] Traditional methods for constructing this vital heterocyclic system, primarily the Pictet-Spengler and Bischler-Napieralski reactions, have been foundational. However, these methods often necessitate harsh acidic conditions, prolonged reaction times, and high temperatures, which can limit substrate scope and overall efficiency.[3][4]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, aligning with the principles of green chemistry to offer a powerful alternative to conventional heating.[5][6] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of reaction mixtures, leading to dramatic accelerations in reaction rates, often improving yields and product selectivity.[7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the theory, application, and detailed protocols for the microwave-assisted synthesis of 1-substituted tetrahydroisoquinolines.

Core Principles of Microwave-Assisted Organic Synthesis (MAOS)

The efficacy of MAOS stems from its unique heating mechanism, which differs fundamentally from conventional conductive heating. The process is primarily driven by two phenomena:

  • Dipolar Polarization: Polar molecules within the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwave irradiation. This constant reorientation generates significant intermolecular friction, leading to rapid and uniform heating throughout the bulk of the material.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat, contributing to the overall temperature increase.

This direct "in-core" heating avoids the thermal gradients and localized overheating common with conventional methods, leading to cleaner reactions and fewer byproducts.[8] The ability to use sealed vessels allows for reactions to be conducted at temperatures well above the solvent's boiling point, dramatically accelerating reaction kinetics.[6] A general rule of thumb is that for every 10°C increase in reaction temperature, the reaction time is halved. MAOS leverages this principle by enabling reactions to be safely conducted at temperatures of 100°C or higher, significantly reducing synthesis time.[7]

Safety Considerations in Microwave Chemistry

While a powerful tool, MAOS requires adherence to strict safety protocols.

  • Use Dedicated Equipment: Laboratory-grade microwave reactors are imperative. They are built to withstand high pressures and corrosive environments and are equipped with essential safety interlocks and sensors for real-time temperature and pressure monitoring. Domestic microwave ovens must never be used for chemical synthesis .[9]

  • Understand Reaction Kinetics: Be aware of the potential for rapid, exothermic reactions. Reactions known to be hazardous under thermal conditions may be even more so with the rapid energy input of microwave irradiation.[9]

  • Know Your Reagents: Consult the Material Safety Data Sheet (MSDS) for all reagents to understand their stability at high temperatures.[9]

  • Start Small: When developing a new protocol, begin with small-scale reactions to safely assess the reaction profile before scaling up.[9]

Key Synthetic Pathways: Protocols and Mechanistic Insights

The two most prominent methods for THIQ synthesis, the Pictet-Spengler and Bischler-Napieralski reactions, are exceptionally well-suited for microwave acceleration.[3][4]

A. The Microwave-Assisted Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of THIQ synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[10] Microwave irradiation drastically shortens the required reaction time from hours to mere minutes.[11]

Mechanism: The reaction proceeds through the formation of an iminium ion, which is a highly reactive electrophile. The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring.[12]

Pictet_Spengler Amine β-Arylethylamine Imine Imine Amine->Imine + Aldehyde - H2O Aldehyde Aldehyde (R'-CHO) H_plus H+ Iminium Iminium Ion (Electrophile) Imine->Iminium + H+ Product 1-Substituted THIQ Iminium->Product Intramolecular Electrophilic Substitution

Caption: Pictet-Spengler reaction workflow.

Protocol 1: Microwave-Assisted Pictet-Spengler Synthesis of a 1-Aryl-THIQ Derivative

This protocol is adapted from methodologies described in the literature for the synthesis of 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(substituted phenyl)isoquinoline derivatives.[13]

  • Reagents & Materials:

    • 2-(3,4-dimethoxyphenyl)ethylamine (1.0 mmol, 1 equiv.)

    • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.1 mmol, 1.1 equiv.)

    • Trifluoroacetic Acid (TFA) or another suitable acid catalyst

    • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (3-5 mL)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Microwave Synthesizer

  • Procedure:

    • To the microwave reaction vial, add the 2-(3,4-dimethoxyphenyl)ethylamine, the substituted benzaldehyde, and the magnetic stir bar.

    • Add the solvent (e.g., DCE) to dissolve the reactants.

    • Add a catalytic amount of TFA (e.g., 10 mol%).

    • Seal the vial securely with a cap.

    • Place the vial in the cavity of the microwave synthesizer.

    • Irradiate the mixture with the following parameters:

      • Temperature: 120-150°C (use a ramp time of 2 minutes)

      • Hold Time: 10-20 minutes

      • Power: Dynamic (instrument will adjust power to maintain temperature)

      • Stirring: High

    • After irradiation, allow the vial to cool to room temperature (below 50°C) before carefully venting and opening.

    • Workup: Transfer the reaction mixture to a separatory funnel. Dilute with dichloromethane (DCM, 20 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acid. Wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[14]

    • Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-substituted tetrahydroisoquinoline.[2][15]

Data Presentation: Pictet-Spengler Reaction Scope

Entryβ-ArylethylamineAldehydeConditionsTime (min)Yield (%)Reference
1TryptamineFormaldehydeTFA, DCE, MW20High[11]
2DopamineAcetaldehydeAcidic, MW< 30Good[16]
3PhenethylamineBenzaldehydeSolvent-free, MW< 15Excellent[17]
B. The Microwave-Assisted Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another powerful method, proceeding via the cyclization of a β-arylethylamide using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline.[18] This intermediate is then typically reduced in a subsequent step to afford the desired tetrahydroisoquinoline. The reaction is most effective when the aromatic ring is activated with electron-donating groups.[19]

Mechanism: The reaction is believed to proceed via one of two pathways, often dependent on the specific conditions. A plausible and commonly cited mechanism involves the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack by the aryl ring to close the six-membered ring.[20][21][22]

Bischler_Napieralski Amide β-Arylethylamide Nitrilium Nitrilium Ion (Electrophile) Amide->Nitrilium + Dehydrating Agent - [PO2Cl2]- Dehydrating_Agent Dehydrating Agent (e.g., POCl3) DHIQ 3,4-Dihydroisoquinoline Nitrilium->DHIQ Intramolecular Electrophilic Substitution THIQ 1-Substituted THIQ DHIQ->THIQ + [H] Reduction Reduction (e.g., NaBH4)

Caption: Bischler-Napieralski reaction and subsequent reduction.

Protocol 2: Two-Step Microwave-Assisted Bischler-Napieralski Synthesis

This protocol describes the cyclization followed by a standard reduction to achieve the final THIQ product.[4][15]

  • Reagents & Materials:

    • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 mmol, 1 equiv.)

    • Phosphorus oxychloride (POCl₃) (3.0 mmol, 3 equiv.)

    • Solvent: Acetonitrile or Toluene (3-5 mL)

    • For reduction: Sodium borohydride (NaBH₄), Methanol

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Microwave Synthesizer

  • Procedure (Step 1: Cyclization):

    • Place the starting amide and a stir bar into the microwave vial.

    • Add the solvent (e.g., acetonitrile).

    • Carefully add the phosphorus oxychloride (POCl₃) to the mixture.

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture with the following parameters:

      • Temperature: 100-140°C (use a ramp time of 2 minutes)

      • Hold Time: 5-15 minutes

      • Power: Dynamic

      • Stirring: High

    • After cooling, carefully quench the reaction by slowly pouring the mixture over crushed ice.

    • Basify the aqueous solution with a strong base (e.g., 40% NaOH) until pH > 10.

    • Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 3,4-dihydroisoquinoline.

  • Procedure (Step 2: Reduction):

    • Dissolve the crude dihydroisoquinoline intermediate in methanol (10 mL).

    • Cool the solution in an ice bath to 0°C.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equiv.) portion-wise, maintaining the temperature at 0°C.

    • Allow the reaction to stir for 1-2 hours, warming to room temperature.

    • Quench the reaction by adding water, then remove the methanol under reduced pressure.

    • Extract the product with DCM (3 x 20 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the final tetrahydroisoquinoline product via column chromatography.

Data Presentation: Bischler-Napieralski Reaction Conditions

EntrySubstrateReagentConditionsTime (min)Yield (%)Reference
1N-PhenethylacetamidePOCl₃, PPA/SiO₂Toluene, MW, 100°C60Good[14]
2N-PhenethylbenzamideP₂O₅Toluene, MW< 30High[20]
3Substituted β-arylethylamidePOCl₃Acetonitrile, MW10> 85[4]

General Experimental Workflow

The overall process for synthesizing and validating these compounds follows a logical progression from reaction setup to final characterization.

Workflow Start 1. Reagent Preparation (Amine/Amide + Aldehyde/Reagent) Reaction 2. Microwave Irradiation (Sealed Vial, Set T/t) Start->Reaction Workup 3. Reaction Quench & Liquid-Liquid Extraction Reaction->Workup Purify 4. Purification (Column Chromatography) Workup->Purify Analyze 5. Product Characterization (NMR, MS, IR) Purify->Analyze Final Pure 1-Substituted THIQ Analyze->Final

Caption: General workflow for microwave-assisted THIQ synthesis.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 1-substituted tetrahydroisoquinolines. By leveraging the principles of MAOS, researchers can achieve higher yields in dramatically shorter reaction times compared to conventional methods.[6] The protocols detailed herein for the Pictet-Spengler and Bischler-Napieralski reactions provide robust and reproducible starting points for the synthesis of diverse libraries of these pharmacologically important molecules, accelerating discovery in medicinal chemistry and drug development.

References

  • ResearchGate. (2025). Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. Available from: [Link]

  • Mancini, P. M., & Martinez, A. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 893. Available from: [Link]

  • Bari, S. B., & Bhalerao, S. B. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available from: [Link]

  • Sharma, P., & Singh, V. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development, 4(3), 118-122. Available from: [Link]

  • Leonelli, C., & Veronesi, P. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2837-2849. Available from: [Link]

  • Schlemmer, D., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 11(11), 1389. Available from: [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available from: [Link]

  • Manolov, S. P., Ivanov, I. I., & Bojilov, D. G. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society, 85(2), 139-151. Available from: [Link]

  • Hein, D. W., & Hein, A. C. (1997). An improved method for preparation of substituted tetrahydroisoquinolines. Google Patents.
  • Chourasia, S. S., Rahangdale, P. K., & Inam, F. (2017). MICROWAVE ASSISTED PICTET-SPENGLER SYNTHESIS OF SOME TETRAHYDROISOQUINOLINE DERIVATIVES AND THEIR BIOLOGIAL EFFICACY STUDIES. ResearchGate. Available from: [Link]

  • Zahmatkesh, S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Available from: [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available from: [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines. The Journal of Organic Chemistry, 75(16), 5627-5634. Available from: [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]

  • Chourasia, S. S., Rahangdale, P. K., & Inam, F. (2017). Microwave Assisted Pictet-spengler Synthesis Of Some Tetrahydroisoquinoline Derivatives And Their Biologial Efficacy Studies. International Journal of Advanced Research, 5(5), 2320-5407. Available from: [Link]

  • Pericherla, K., et al. (2013). Racemic and diastereoselective construction of indole alkaloids under solvent- and catalyst-free microwave-assisted Pictet–Spengler condensation. Green Chemistry, 15(9), 2431-2436. Available from: [Link]

  • Wang, X., et al. (2011). Synthesis of Chiral 1-Substituted Tetrahydroisoquinolines by the Intramolecular 1,3-Chirality Transfer Reaction Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 76(6), 1845-1852. Available from: [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Available from: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Available from: [Link]

  • ResearchGate. (2020). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Available from: [Link]

  • Navarrete-Vázquez, G., et al. (2014). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 19(11), 17616-17627. Available from: [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Refining Reaction Conditions for N-Alkylation of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. The N-alkylation of the tetrahydroisoquinoline scaffold is a cornerstone in the synthesis of a vast array of biologically active compounds. However, seemingly straightforward, this reaction can present numerous challenges, from low yields to undesired side products.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format. My goal is to not only offer solutions but also to provide the underlying chemical principles, empowering you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and hurdles encountered during the N-alkylation of tetrahydroisoquinolines.

Question 1: My N-alkylation reaction with an alkyl halide is giving a very low yield. What are the first things I should check?

Answer: Low yields in direct N-alkylation with alkyl halides are a frequent issue. Here’s a systematic approach to troubleshooting:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. An inadequate base will result in incomplete deprotonation of the starting amine or inefficient scavenging of the acid generated during the reaction, leading to protonation of the starting material and halting the reaction.

    • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and are generally preferred for their ease of removal during workup.[1]

    • Stronger, non-nucleophilic bases such as sodium hydride (NaH) can be used in aprotic solvents like THF or DMF, but require anhydrous conditions.

    • Ensure you are using at least one equivalent of the base to neutralize the acid formed. Often, using a slight excess (1.2-2.0 equivalents) can be beneficial.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

    • Polar aprotic solvents like DMF, DMSO, and acetonitrile (MeCN) are generally good choices as they can accelerate SN2 reactions.[1] However, be cautious with DMSO at high temperatures in the presence of bases, as it can lead to side reactions.[1]

    • For less reactive alkyl halides, a higher boiling point solvent might be necessary to drive the reaction to completion.

  • Reaction Temperature: Many N-alkylation reactions require heating. If you are running the reaction at room temperature with a less reactive alkyl halide (e.g., an alkyl chloride), increasing the temperature is a logical next step. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.

  • Reactivity of the Alkyl Halide: The reactivity of the alkylating agent follows the trend: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can significantly increase the reaction rate.

Question 2: I'm observing the formation of a quaternary ammonium salt in my reaction. How can I prevent this over-alkylation?

Answer: Over-alkylation to form the quaternary ammonium salt is a classic problem in the N-alkylation of amines, as the newly formed tertiary amine is often more nucleophilic than the starting secondary amine.[2] Here are several strategies to mitigate this:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the tetrahydroisoquinoline starting material relative to the alkylating agent can help consume the alkyl halide before it has a chance to react with the product.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture can help to maintain a low concentration of the electrophile, favoring the reaction with the more abundant starting amine.

  • Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of both the desired and undesired reactions. However, the activation energy for the second alkylation is often lower, so reducing the temperature can sometimes improve selectivity.

  • Choice of Alkylating Agent: Highly reactive alkylating agents like methyl iodide are more prone to causing over-alkylation. If possible, using a less reactive alkylating agent might provide better control.

  • Consider Reductive Amination: If direct alkylation consistently leads to over-alkylation, reductive amination is an excellent alternative that inherently avoids this issue.[2][3]

Question 3: My tetrahydroisoquinoline has other functional groups (e.g., a phenol). How can I achieve selective N-alkylation over O-alkylation?

Answer: Achieving chemoselectivity between N- and O-alkylation is a common challenge when working with multifunctional substrates. The outcome is often dependent on the reaction conditions.[4]

  • Hard and Soft Acids and Bases (HSAB) Principle: The nitrogen of the tetrahydroisoquinoline is a "harder" nucleophile than the oxygen of a phenol. Therefore, using a "hard" alkylating agent can favor N-alkylation. However, in practice, this is not always a reliable predictor.

  • Solvent and Base Effects:

    • Polar aprotic solvents like DMF tend to favor N-alkylation of ambident nucleophiles like 2-pyridones.[4]

    • The choice of base and counter-ion can also influence the selectivity. For example, in the alkylation of 2-pyridones, using an alkali salt in DMF favors N-alkylation, while a silver salt in benzene can lead exclusively to O-alkylation.[4]

  • Protecting Groups: The most reliable method to ensure selectivity is to use a protecting group for the more reactive functional group. For a phenol, common protecting groups include silyl ethers (e.g., TBDMS) or benzyl ethers, which can be removed after the N-alkylation step.

  • Reductive Amination: This method is highly chemoselective for the amine and will not affect a phenol group, making it an excellent choice for such substrates.[5]

II. Troubleshooting Guide: Deeper Dive

This section provides a more detailed, scenario-based troubleshooting guide for more complex issues.

Scenario 1: The reaction is stalled - Incomplete conversion of starting material.

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted tetrahydroisoquinoline starting material even after prolonged reaction time.

Potential Cause Explanation & Causality Recommended Action
Insufficiently Reactive Alkylating Agent The C-X bond in the alkyl halide is too strong to be broken under the current reaction conditions. This is common with alkyl chlorides or sterically hindered halides.1. Switch to a more reactive halide: Replace the alkyl chloride with the corresponding bromide or iodide. 2. Add a catalytic amount of sodium or potassium iodide: This will in-situ generate the more reactive alkyl iodide via the Finkelstein reaction.
Inadequate Base Strength or Solubility The base is not strong enough to deprotonate the amine or is not soluble enough in the reaction solvent to be effective.1. Change to a stronger base: If using K₂CO₃, consider switching to Cs₂CO₃ or NaH. 2. Improve base solubility: For inorganic bases, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
Protonation of the Amine The acid generated during the reaction (HX) is protonating the starting amine, rendering it non-nucleophilic.1. Increase the equivalents of base: Ensure at least stoichiometric, and preferably a slight excess of base is used.
Low Reaction Concentration The reaction is bimolecular (SN2), so the rate is dependent on the concentration of both reactants. A very dilute reaction mixture will be slow.1. Increase the concentration: If solubility allows, reduce the amount of solvent.
Scenario 2: Multiple spots on TLC - Formation of side products.

Symptom: The crude reaction mixture shows multiple spots on TLC, indicating the formation of undesired products.

Potential Side Product Identification & Causality Recommended Action
Quaternary Ammonium Salt This is the product of over-alkylation. It is typically more polar than the desired tertiary amine and may streak on the TLC plate.1. See FAQ 2 for prevention strategies. 2. Purification: Quaternary salts are often highly polar and can sometimes be removed by precipitation or by using highly polar solvent systems in chromatography.
O-Alkylated Product If your substrate contains a hydroxyl group, this will appear as a new, likely less polar spot on TLC.1. See FAQ 3 for strategies to improve N-selectivity. 2. Purification: Careful column chromatography can often separate N- and O-alkylated isomers.
Elimination Product (Alkene) If using a secondary or tertiary alkyl halide, elimination (E2) can compete with substitution (SN2), especially with sterically hindered or strong, non-nucleophilic bases.1. Use a less hindered base: Switch from a bulky base to a milder one like K₂CO₃. 2. Lower the reaction temperature: Elimination reactions are often favored at higher temperatures.
Decomposition Products If the starting material or product is unstable at the reaction temperature, you may see a complex mixture of spots.1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Ensure an inert atmosphere (N₂ or Ar) if your compounds are sensitive to oxidation.

III. Detailed Experimental Protocols

Here are two reliable, step-by-step protocols for the N-alkylation of tetrahydroisoquinolines.

Protocol 1: Direct N-Alkylation using an Alkyl Bromide

This protocol is a general starting point for the direct alkylation of tetrahydroisoquinoline with a reactive alkyl halide.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Combine THIQ, base, and solvent in a flask. prep_inert 2. Flush with N₂ or Ar. prep_reactants->prep_inert add_alkyl_halide 3. Add alkyl halide (neat or as a solution). prep_inert->add_alkyl_halide heat_stir 4. Heat and stir the reaction mixture. add_alkyl_halide->heat_stir monitor 5. Monitor progress by TLC or LC-MS. heat_stir->monitor quench 6. Cool and quench the reaction. monitor->quench Upon completion extract 7. Perform aqueous work-up and extraction. quench->extract dry_concentrate 8. Dry and concentrate the organic layer. extract->dry_concentrate purify 9. Purify by column chromatography. dry_concentrate->purify G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification combine 1. Combine THIQ, aldehyde, and solvent. stir_rt 2. Stir at room temperature. combine->stir_rt add_reductant 3. Add reducing agent portion-wise. stir_rt->add_reductant stir_complete 4. Stir until reaction is complete. add_reductant->stir_complete quench 5. Quench the reaction carefully. stir_complete->quench Upon completion extract 6. Perform aqueous work-up and extraction. quench->extract dry_concentrate 7. Dry and concentrate the organic layer. extract->dry_concentrate purify 8. Purify by column chromatography. dry_concentrate->purify SN2_Mechanism THIQ R₂NH TransitionState [R₂N---R'---X]⁻ THIQ->TransitionState Nucleophilic attack AlkylHalide R'-X AlkylHalide->TransitionState Product R₂NR' TransitionState->Product Halide leaves HX H-X Base Base Salt Base-H⁺ X⁻ Reductive_Amination_Mechanism THIQ R₂NH Iminium [R₂N=CHR']⁺ THIQ->Iminium Aldehyde R'CHO Aldehyde->Iminium Condensation Product R₂N-CH₂R' Iminium->Product Hydride [H]⁻ Hydride->Product Reduction

Sources

Validation & Comparative

A Tale of Two Rings: A Comparative Guide to Pictet-Spengler and Pomeranz-Fritsch-Bobbitt Reactions for Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoquinoline (THIQ) scaffold is a privileged motif in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. Its synthesis has been a subject of intense research, with several named reactions developed for its construction. Among these, the Pictet-Spengler and the Pomeranz-Fritsch-Bobbitt reactions are two of the most prominent and mechanistically distinct approaches. This guide provides an in-depth, comparative analysis of these two powerful synthetic strategies, offering insights into their mechanisms, substrate scope, practical considerations, and applications to aid researchers in selecting the optimal method for their specific synthetic challenges.

The Allure of the THIQ Core

Tetrahydroisoquinolines are a class of nitrogen-containing heterocyclic compounds that are prevalent in a vast array of alkaloids and pharmaceuticals.[1] Their rigid, three-dimensional structure allows for precise presentation of functional groups, making them ideal pharmacophores for interacting with biological targets. From the potent analgesic morphine to the antihypertensive drug debrisoquine, the THIQ core has demonstrated a remarkable range of biological activities, driving the continuous development of efficient and versatile synthetic methodologies.

The Pictet-Spengler Reaction: A Biomimetic Classic

First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction is a cornerstone of heterocyclic chemistry and is considered a biomimetic process, mimicking the enzymatic synthesis of many alkaloids in nature.[1][2] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to furnish the THIQ ring system.[2]

Mechanistic Insights

The driving force behind the Pictet-Spengler reaction is the formation of a highly electrophilic iminium ion intermediate.[2] The reaction proceeds through the following key steps:

  • Iminium Ion Formation: The β-arylethylamine reacts with a carbonyl compound (aldehyde or ketone) under acidic conditions to form a Schiff base, which is then protonated to generate a reactive iminium ion.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization is the ring-forming step.

  • Deprotonation: Subsequent deprotonation of the resulting spirocyclic intermediate rearomatizes the aromatic ring and yields the final tetrahydroisoquinoline product.

Pictet_Spengler_Mechanism cluster_start Starting Materials β-arylethylamine β-arylethylamine Iminium Ion Iminium Ion β-arylethylamine->Iminium Ion + Aldehyde/Ketone, H⁺ Aldehyde/Ketone Aldehyde/Ketone Spirocyclic Intermediate Spirocyclic Intermediate Iminium Ion->Spirocyclic Intermediate Intramolecular Electrophilic Aromatic Substitution THIQ Product THIQ Product Spirocyclic Intermediate->THIQ Product - H⁺

Caption: Mechanism of the Pictet-Spengler Reaction.

Substrate Scope and Reaction Conditions

The Pictet-Spengler reaction is highly versatile and tolerates a wide range of substrates.[3] The nature of both the β-arylethylamine and the carbonyl component can be varied to generate a diverse library of THIQ derivatives.

  • β-Arylethylamines: Electron-rich aromatic rings, such as indoles (leading to β-carbolines), pyrroles, and activated phenyl rings (e.g., with methoxy or hydroxy substituents), are highly reactive and often undergo cyclization under mild conditions.[2] Less nucleophilic aromatic systems, like unsubstituted phenyl rings, may require harsher conditions, such as stronger acids and higher temperatures.[2]

  • Carbonyl Compounds: A wide variety of aldehydes and ketones can be employed. The use of aldehydes other than formaldehyde introduces a new stereocenter at the C-1 position of the THIQ ring.[2]

Reaction conditions for the Pictet-Spengler reaction are typically acidic, ranging from protic acids like HCl and trifluoroacetic acid (TFA) to Lewis acids.[4] In some cases, particularly with highly activated substrates, the reaction can proceed even under neutral or basic conditions.[2] The development of asymmetric Pictet-Spengler reactions, using chiral catalysts or auxiliaries, has been a significant advancement, allowing for the stereoselective synthesis of enantiopure THIQs.[5]

The Pomeranz-Fritsch-Bobbitt Reaction: A Two-Step Approach to THIQs

The Pomeranz-Fritsch reaction, and its subsequent modification by Bobbitt, offers an alternative route to the THIQ skeleton. This method involves the acid-catalyzed cyclization of a benzalaminoacetal, which is typically formed from the condensation of a benzaldehyde with an aminoacetaldehyde acetal.[6] The original Pomeranz-Fritsch reaction often required harsh conditions and led to the formation of isoquinolines, while the Bobbitt modification provides a milder pathway to the desired tetrahydroisoquinolines.[7][8]

Mechanistic Insights

The Pomeranz-Fritsch-Bobbitt reaction proceeds in two main stages:

  • Formation of the Aminoacetal: A benzaldehyde is condensed with an aminoacetaldehyde acetal to form an imine, which is then reduced to the corresponding N-benzylaminoacetal. This reduction is a key feature of the Bobbitt modification and is crucial for preventing the formation of the fully aromatized isoquinoline.

  • Acid-Catalyzed Cyclization: The N-benzylaminoacetal is then treated with acid, which catalyzes the hydrolysis of the acetal to an aldehyde, followed by an intramolecular electrophilic aromatic substitution to form the THIQ ring. The cyclization typically occurs at the position para to the activating group on the benzaldehyde ring.[7]

PFB_Mechanism cluster_start Starting Materials Benzaldehyde Benzaldehyde N-Benzylaminoacetal N-Benzylaminoacetal Benzaldehyde->N-Benzylaminoacetal + Aminoacetaldehyde acetal, Reduction Aminoacetaldehyde acetal Aminoacetaldehyde acetal Cyclization Precursor Cyclization Precursor N-Benzylaminoacetal->Cyclization Precursor Acid Hydrolysis THIQ Product THIQ Product Cyclization Precursor->THIQ Product Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of the Pomeranz-Fritsch-Bobbitt Reaction.

Substrate Scope and Reaction Conditions

The Pomeranz-Fritsch-Bobbitt reaction is particularly well-suited for the synthesis of THIQs from benzaldehydes.

  • Benzaldehydes: The aromatic ring of the benzaldehyde should be sufficiently electron-rich to undergo the intramolecular cyclization. Benzaldehydes bearing electron-donating groups, such as methoxy or hydroxy substituents, are ideal substrates.[6] The reaction shows a strong regiochemical preference for cyclization at the position para to the activating group.[7] Halogenated benzaldehydes can also be used, though they may require stronger acidic conditions.[7]

  • Aminoacetaldehyde Acetals: Aminoacetaldehyde dimethyl or diethyl acetal are commonly used.

The Bobbitt modification employs milder acidic conditions, such as 6 M HCl or 70% perchloric acid, compared to the harsh conditions of the original Pomeranz-Fritsch reaction.[7] This modification is key to obtaining the THIQ product in good yields and minimizing the formation of side products.[7]

Head-to-Head Comparison: Pictet-Spengler vs. Pomeranz-Fritsch-Bobbitt

FeaturePictet-Spengler ReactionPomeranz-Fritsch-Bobbitt Reaction
Starting Materials β-Arylethylamine and an aldehyde/ketoneBenzaldehyde and an aminoacetaldehyde acetal
Key Intermediate Iminium ionN-Benzylaminoacetal
Ring-Forming Step Intramolecular electrophilic attack of the aryl ring on the iminium ionIntramolecular electrophilic attack of the aryl ring on an in-situ generated aldehyde
Aromatic Component The β-arylethylamine provides the aromatic ring for cyclization.The benzaldehyde provides the aromatic ring for cyclization.
Substrate Scope Broad scope for β-arylethylamines (activated and some unactivated). Wide variety of aldehydes and ketones.Primarily for electron-rich benzaldehydes.
Reaction Conditions Typically acidic (protic or Lewis acids), can be mild for activated substrates.Two-step process: reduction followed by acid-catalyzed cyclization (milder acids than original P-F).
Stereochemistry Can generate a stereocenter at C-1. Asymmetric variants are well-developed.Generally does not create a new stereocenter in the core ring formation.
Regioselectivity Cyclization position depends on the substitution pattern of the β-arylethylamine.Strong preference for cyclization para to the activating group on the benzaldehyde.
Known Limitations Less reactive aryl rings may require harsh conditions. Potential for side reactions with sensitive functional groups.Limited to the synthesis of THIQs from benzaldehydes. The initial reduction step adds a synthetic operation.

Experimental Protocols

General Protocol for a Pictet-Spengler Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., toluene, dichloromethane, or acetonitrile) is added the aldehyde or ketone (1.0-1.2 equiv).

  • Acid Catalyst Addition: The acid catalyst (e.g., TFA, 1.0-2.0 equiv, or a catalytic amount of a stronger acid) is added to the reaction mixture. For less reactive substrates, heating may be required.

  • Reaction Monitoring: The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is quenched with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired tetrahydroisoquinoline.

Example Data: The reaction of N-methyl-β-(3,4-dimethoxyphenyl)ethylamine with formaldehyde using TFA as a catalyst in dichloromethane at room temperature can provide the corresponding THIQ in excellent yield (>90%).

General Protocol for a Pomeranz-Fritsch-Bobbitt Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Formation of the N-Benzylaminoacetal:

    • To a solution of the benzaldehyde (1.0 equiv) and aminoacetaldehyde diethyl acetal (1.0 equiv) in a suitable solvent (e.g., methanol) is added a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

    • The reaction is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction is quenched, and the product is extracted and purified to yield the N-benzylaminoacetal.

  • Cyclization to the Tetrahydroisoquinoline:

    • The purified N-benzylaminoacetal is dissolved in an acidic solution (e.g., 6 M HCl).

    • The reaction mixture is stirred at room temperature or heated as required, while monitoring the progress of the reaction.

    • Upon completion, the reaction is neutralized with a base and the product is extracted with an organic solvent.

    • The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

Example Data: The cyclization of N-(3-methoxybenzyl)aminoacetaldehyde diethyl acetal in 6 M HCl at room temperature can yield the corresponding 7-methoxy-1,2,3,4-tetrahydroisoquinoline as the major product with good yields (typically 70-85%).[9]

Deciding Between the Two: A Workflow for Method Selection

The choice between the Pictet-Spengler and the Pomeranz-Fritsch-Bobbitt reaction depends largely on the desired substitution pattern of the target THIQ and the availability of the starting materials.

Decision_Tree start Desired THIQ Substitution Pattern? ps_path Substitution on the 'A' ring (from β-arylethylamine) start->ps_path pfb_path Substitution on the 'C' ring (from benzaldehyde) start->pfb_path ps_reaction Use Pictet-Spengler Reaction ps_path->ps_reaction No chiral_center Stereocenter at C-1 required? ps_path->chiral_center Yes pfb_reaction Use Pomeranz-Fritsch-Bobbitt Reaction pfb_path->pfb_reaction chiral_center->ps_reaction No asymmetric_ps Consider Asymmetric Pictet-Spengler chiral_center->asymmetric_ps Yes

Caption: Decision workflow for selecting a THIQ synthesis method.

Conclusion: Two Powerful Tools in the Synthetic Chemist's Arsenal

Both the Pictet-Spengler and the Pomeranz-Fritsch-Bobbitt reactions are invaluable methods for the synthesis of the tetrahydroisoquinoline core. The Pictet-Spengler reaction offers broader substrate scope and the ability to readily install stereocenters, making it a workhorse in natural product synthesis and diversity-oriented synthesis. The Pomeranz-Fritsch-Bobbitt reaction, on the other hand, provides a reliable and regioselective route to THIQs derived from benzaldehydes, which is particularly useful in medicinal chemistry programs. A thorough understanding of the mechanisms, advantages, and limitations of each reaction, as presented in this guide, will empower researchers to make informed decisions and strategically design efficient syntheses of these important heterocyclic compounds.

References

  • The Pictet-Spengler Reaction Updates Its Habits - PMC. (URL: [Link])

  • Pictet–Spengler reaction - Wikipedia. (URL: [Link])

  • Pomeranz-Fritsch Reaction. (URL: [Link])

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions | Organic Letters - ACS Publications. (URL: [Link])

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - MDPI. (URL: [Link])

  • Bobbitt reaction - Grokipedia. (URL: [Link])

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (URL: [Link])

  • A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids | Journal of the American Chemical Society. (URL: [Link])

  • Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - NIH. (URL: [Link])

  • The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. (URL: [Link])

Sources

A Tale of Two Isomers: Unraveling the Biological Activities of 5,7- and 6,7-Dimethoxy-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The substitution pattern on the aromatic ring of the THIQ core plays a pivotal role in defining its pharmacological profile. Among the various substitution patterns, dimethoxy-substituted THIQs have garnered significant attention. This guide provides a comparative analysis of the biological activities of two key positional isomers: 5,7-dimethoxy-tetrahydroisoquinoline and the extensively studied 6,7-dimethoxy-tetrahydroisoquinoline. While a wealth of data exists for the 6,7-isomer, information on its 5,7-counterpart is notably scarce, necessitating a partially inferential approach based on established structure-activity relationships (SAR) within the broader THIQ class.

The Privileged Scaffold: 6,7-Dimethoxy-Tetrahydroisoquinoline

The 6,7-dimethoxy-tetrahydroisoquinoline moiety is a well-established "privileged scaffold" in drug discovery, recognized for its ability to interact with a diverse range of biological targets.[3] Its derivatives have been extensively investigated and have shown promise in several therapeutic areas.

Antiviral Activity: A Focus on HIV-1 Reverse Transcriptase Inhibition

A significant body of research has focused on the development of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as inhibitors of HIV-1 reverse transcriptase (RT).[4] These compounds are designed to bind to the non-nucleoside reverse transcriptase binding pocket (NNRTI), a key allosteric site of the enzyme. The 6,7-dimethoxy substitution pattern is crucial for establishing hydrophobic interactions with key amino acid residues within this pocket, such as Tyr-181, Tyr-188, and Trp-229.

Anticancer Potential: Overcoming Multidrug Resistance

In the realm of oncology, derivatives of 6,7-dimethoxy-tetrahydroisoquinoline have emerged as potent modulators of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer cells.[5] By inhibiting P-gp, these compounds can restore the efficacy of conventional chemotherapeutic agents. The 6,7-dimethoxy groups are thought to contribute to the binding affinity and selectivity of these compounds for P-gp.

Central Nervous System (CNS) Applications and Beyond

The versatility of the 6,7-dimethoxy-THIQ scaffold extends to the central nervous system. Derivatives have been explored as sigma-2 receptor ligands, which are overexpressed in proliferative cancer cells, and as antagonists for the orexin 1 receptor, a target for sleep and anxiety disorders.[6][7] Furthermore, this scaffold is present in compounds investigated for their anti-inflammatory and antimicrobial properties.[3]

The Enigmatic Isomer: 5,7-Dimethoxy-Tetrahydroisoquinoline

In stark contrast to its 6,7-disubstituted counterpart, the biological activity of 5,7-dimethoxy-tetrahydroisoquinoline is significantly less documented in publicly available scientific literature. The search for direct comparative studies between the two isomers yields limited results. However, we can extrapolate potential activities and differences based on general SAR principles for the tetrahydroisoquinoline class.

The positioning of the methoxy groups at the 5 and 7 positions would create a different electronic and steric environment compared to the 6,7-isomer. This altered substitution pattern would likely lead to a different binding orientation and affinity for various biological targets. For instance, in the context of HIV-1 RT inhibition, the altered positioning of the methoxy groups might disrupt the optimal hydrophobic interactions observed with the 6,7-dimethoxy derivatives, potentially leading to reduced potency.

While specific data is lacking, some studies on related structures offer clues. For example, research on 5,8-disubstituted THIQ analogs has shown antimycobacterial activity.[1] This suggests that substitutions at the 5-position are tolerated and can lead to distinct biological activities.

Comparative Analysis and Structure-Activity Relationship (SAR) Insights

The table below summarizes the known biological activities of the 6,7-dimethoxy isomer and the inferred potential of the 5,7-dimethoxy isomer based on SAR principles.

Biological Activity6,7-Dimethoxy-Tetrahydroisoquinoline5,7-Dimethoxy-Tetrahydroisoquinoline (Inferred)
Antiviral (HIV-1 RT) Well-established inhibitor scaffold. Methoxy groups form key hydrophobic interactions.Likely to have altered, potentially reduced, activity due to different positioning of methoxy groups affecting binding to the NNRTI pocket.
Anticancer (P-gp) Potent P-gp inhibitor, reverses multidrug resistance.Activity is uncertain and would depend on the specific binding interactions with P-gp. The altered electronic distribution may affect binding affinity.
CNS Activity Acts on sigma-2 and orexin 1 receptors.Potential for novel CNS activities, but specific targets are unknown. The substitution pattern could lead to selectivity for different receptor subtypes.
Other Activities Anti-inflammatory, antimicrobial.May possess distinct antimicrobial or other biological activities.

Experimental Protocols

To empirically determine and compare the biological activities of these two isomers, a series of well-established in vitro and in cell-based assays would be required.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against HIV-1 RT.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified. A poly(rA)/oligo(dT) template/primer is used as the substrate.

  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the reaction buffer, dNTPs (including a labeled nucleotide like [³H]dTTP), the template/primer, and the test compound at various concentrations.

  • Enzyme Addition and Incubation: The reaction is initiated by adding HIV-1 RT to the wells. The plate is incubated at 37°C for a specified time (e.g., 60 minutes).

  • Termination and Detection: The reaction is stopped by adding a stop solution (e.g., EDTA). The incorporated labeled nucleotide is then quantified using a scintillation counter or other appropriate detection method.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay)

Objective: To assess the ability of the compounds to inhibit the efflux of a fluorescent P-gp substrate, Calcein-AM.

Methodology:

  • Cell Culture: A P-gp overexpressing cell line (e.g., K562/A02) and its non-resistant parental cell line (e.g., K562) are cultured.

  • Compound Incubation: Cells are pre-incubated with the test compounds at various concentrations for a specific duration.

  • Substrate Loading: Calcein-AM, a non-fluorescent P-gp substrate, is added to the cells. Inside the cell, esterases cleave the AM group, resulting in the fluorescent molecule calcein.

  • Efflux and Measurement: P-gp actively transports Calcein-AM out of the cell. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an accumulation of intracellular calcein and an increase in fluorescence. The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer.

  • Data Analysis: The increase in fluorescence in the presence of the test compound is compared to a control. The concentration of the compound that causes 50% of the maximum inhibition of efflux (IC50) is calculated.

Visualizing the Scaffolds and Their Potential Interactions

The structural difference between the two isomers is fundamental to their distinct biological profiles.

G cluster_0 6,7-Dimethoxy-Tetrahydroisoquinoline cluster_1 5,7-Dimethoxy-Tetrahydroisoquinoline 6_7_dimethoxy 6_7_dimethoxy 5_7_dimethoxy 5_7_dimethoxy

Caption: Chemical structures of 6,7-dimethoxy- and 5,7-dimethoxy-tetrahydroisoquinoline.

The following diagram illustrates a hypothetical interaction of a 6,7-dimethoxy-THIQ derivative with the HIV-1 RT non-nucleoside binding pocket, highlighting the importance of the methoxy groups.

G cluster_0 HIV-1 RT Non-Nucleoside Binding Pocket Tyr181 Tyr181 Tyr188 Tyr188 Trp229 Trp229 THIQ_6_7 6,7-Dimethoxy-THIQ Derivative THIQ_6_7->Tyr181 Hydrophobic Interaction THIQ_6_7->Tyr188 Hydrophobic Interaction THIQ_6_7->Trp229 Hydrophobic Interaction

Caption: Hypothetical binding of a 6,7-dimethoxy-THIQ derivative in the HIV-1 RT pocket.

Conclusion and Future Directions

The 6,7-dimethoxy-tetrahydroisoquinoline scaffold is a proven entity in medicinal chemistry, with a rich history of producing compounds with diverse and potent biological activities. In contrast, the 5,7-dimethoxy isomer remains largely unexplored. This guide highlights the significant knowledge gap and underscores the need for systematic investigation into the pharmacological profile of the 5,7-dimethoxy-THIQ core.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 5,7-dimethoxy-tetrahydroisoquinoline derivatives. Direct, head-to-head comparisons with their 6,7-dimethoxy counterparts in a panel of relevant biological assays are crucial to delineate the impact of this isomeric variation. Such studies will not only expand our understanding of the structure-activity relationships of tetrahydroisoquinolines but also potentially unveil novel therapeutic agents with unique pharmacological profiles. The enigmatic 5,7-dimethoxy-tetrahydroisoquinoline holds the potential to be a new "privileged scaffold" awaiting discovery.

References

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7′,4′-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PMC. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. [Link]

  • Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. ResearchGate. [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. National Institutes of Health. [Link]

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. [Link]

  • Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. MDPI. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. OUCI. [Link]

  • Chander, S., et al. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

  • Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors. PubMed Central. [Link]

  • Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. [Link]

  • Reagents and conditions: (a) 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl, K2CO3, an. CH3CN. ResearchGate. [Link]

  • Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. PubMed. [Link]

  • Zou, Z. H., et al. (2012). Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. Medicinal Chemistry. [Link]

  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. [Link]

  • Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2). PubMed. [Link]

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel benzo[8][9]indolo[3,4-c]isoquinolines as anticancer agents with topoisomerase I inhibition. PubMed. [Link]

  • The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. National Institutes of Health. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. [Link]

Sources

A Comprehensive Guide to the Validation of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (5,7-Dimethoxy-THIQ) as a Selective Sigma-2 Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of neuropharmacology and oncology, the sigma-2 receptor (S2R), now identified as the transmembrane protein 97 (TMEM97), represents a target of significant therapeutic potential.[1][2][3] Its overexpression in proliferating tumor cells and its role in neurodegenerative diseases have spurred the development of selective ligands for both diagnostic and therapeutic applications.[4][5] This guide provides an in-depth validation framework for a promising candidate, 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (5,7-Dimethoxy-THIQ), comparing its potential performance with established alternatives and detailing the requisite experimental protocols for its rigorous scientific validation.

The tetrahydroisoquinoline (THIQ) scaffold is a well-established pharmacophore for sigma receptor ligands.[6][7] The specific substitution pattern, in this case, the 5,7-dimethoxy configuration, is hypothesized to confer selectivity for the sigma-2 receptor over its sigma-1 counterpart, a critical attribute for targeted therapeutic intervention.[8] This guide will elucidate the methodologies to substantiate this claim.

The Sigma-2 Receptor: A Brief Overview

The sigma-2 receptor (TMEM97) is a four-pass transmembrane protein primarily located in the endoplasmic reticulum.[9] It is implicated in a variety of cellular processes, including calcium signaling, cholesterol homeostasis, and cell proliferation.[2][9] Notably, TMEM97 often forms a complex with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1) and the translocator protein (TSPO), to exert its cellular functions.[1][10] The development of selective ligands for S2R is a key strategy for probing its function and for the development of novel therapeutics.

Comparative Analysis of Sigma-2 Receptor Ligands

The validation of 5,7-Dimethoxy-THIQ necessitates a thorough comparison against a panel of known sigma-2 receptor ligands. The following table summarizes the binding affinities (Ki) and selectivity ratios for a selection of such compounds, providing a benchmark for the evaluation of our target molecule.

LigandSigma-2 Ki (nM)Sigma-1 Ki (nM)Selectivity (S1/S2)Reference
5,7-Dimethoxy-THIQ TBDTBDTBD-
RHM-10.8815.017[11]
CM3981.2>10,000>8333[12]
Siramesine1.3143110[13]
PB284.82.50.52[14]
DTG3.93.10.79[15]
Haloperidol4.03.20.8[15]

TBD: To Be Determined through the experimental protocols outlined below.

Experimental Validation Workflow

The validation of 5,7-Dimethoxy-THIQ as a selective sigma-2 receptor ligand involves a multi-tiered approach, encompassing binding affinity and selectivity assays, followed by functional characterization.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Assessment cluster_2 Phase 3: In Vivo Evaluation (Optional) Radioligand Binding Assay Radioligand Binding Assay Selectivity Profiling Selectivity Profiling Radioligand Binding Assay->Selectivity Profiling Determine Ki for S1 and S2 Cell Viability Assay Cell Viability Assay Selectivity Profiling->Cell Viability Assay Candidate with high selectivity Caspase-3 Activity Assay Caspase-3 Activity Assay Cell Viability Assay->Caspase-3 Activity Assay Investigate mechanism of action Pharmacokinetic Studies Pharmacokinetic Studies Efficacy in Disease Models Efficacy in Disease Models Pharmacokinetic Studies->Efficacy in Disease Models

Caption: A streamlined workflow for the validation of a novel sigma-2 receptor ligand.

Detailed Experimental Protocols

Radioligand Binding Assay for Sigma-2 Receptor Affinity

This protocol determines the binding affinity (Ki) of 5,7-Dimethoxy-THIQ for the sigma-2 receptor.

Materials:

  • Cell line with high expression of sigma-2 receptors (e.g., MDA-MB-435 human melanoma cells).

  • [³H]DTG (1,3-di-o-tolylguanidine) as the radioligand.

  • (+)-Pentazocine to mask sigma-1 receptors.

  • Non-labeled DTG for determining non-specific binding.

  • 5,7-Dimethoxy-THIQ at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cultured cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]DTG, and varying concentrations of 5,7-Dimethoxy-THIQ.

  • Sigma-1 Masking: Add a saturating concentration of (+)-pentazocine to all wells to prevent [³H]DTG from binding to sigma-1 receptors.[15]

  • Non-specific Binding: In a separate set of wells, add a high concentration of non-labeled DTG to determine non-specific binding.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of 5,7-Dimethoxy-THIQ. Determine the IC50 value (the concentration of ligand that inhibits 50% of specific binding) and then calculate the Ki value using the Cheng-Prusoff equation.

Selectivity Profiling: Sigma-1 Receptor Binding Assay

To establish selectivity, a similar binding assay is performed for the sigma-1 receptor.

Materials:

  • Cell line or tissue preparation with high expression of sigma-1 receptors (e.g., guinea pig brain homogenates).[15]

  • -Pentazocine as the radioligand.

  • Non-labeled haloperidol for determining non-specific binding.

  • 5,7-Dimethoxy-THIQ at various concentrations.

Procedure:

The procedure is analogous to the sigma-2 binding assay, with the following key differences:

  • -Pentazocine is used as the radioligand.

  • No masking agent is required if the chosen radioligand is highly selective for sigma-1.

  • Non-specific binding is determined using a high concentration of a known sigma-1 ligand like haloperidol.

The Ki for the sigma-1 receptor is then calculated, and the selectivity ratio (Ki S1 / Ki S2) is determined.

Functional Assays: Assessing Agonist vs. Antagonist Properties

Functional assays are crucial to determine whether 5,7-Dimethoxy-THIQ acts as an agonist or antagonist at the sigma-2 receptor. Many sigma-2 receptor agonists have been shown to induce cell death in cancer cell lines.[13][16]

a) Cell Viability Assay

Materials:

  • Cancer cell line (e.g., EMT-6 mouse breast cancer cells).

  • Cell culture medium and supplements.

  • 5,7-Dimethoxy-THIQ at various concentrations.

  • A known sigma-2 agonist (e.g., Siramesine) as a positive control.

  • A cell viability reagent (e.g., MTT, PrestoBlue).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 5,7-Dimethoxy-THIQ, Siramesine, and a vehicle control.

  • Incubation: Incubate for a period of 48-72 hours.

  • Viability Assessment: Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the EC50 value (the concentration that causes a 50% reduction in cell viability). The cytotoxic effect of 5,7-Dimethoxy-THIQ relative to Siramesine can help classify it as a potential agonist.[13]

b) Caspase-3 Activity Assay

This assay investigates if the observed cell death is mediated by apoptosis.

Materials:

  • Cancer cell line.

  • 5,7-Dimethoxy-THIQ.

  • Caspase-3 colorimetric or fluorometric assay kit.

  • Plate reader.

Procedure:

  • Treatment: Treat cells with 5,7-Dimethoxy-THIQ at its EC50 concentration.

  • Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells.

  • Assay: Perform the caspase-3 activity assay on the cell lysates according to the kit's protocol.

  • Measurement: Measure the colorimetric or fluorescent signal.

  • Analysis: An increase in caspase-3 activity suggests that 5,7-Dimethoxy-THIQ induces apoptosis.

G S2R Ligand S2R Ligand Sigma-2 Receptor (TMEM97) Sigma-2 Receptor (TMEM97) S2R Ligand->Sigma-2 Receptor (TMEM97) Binding Downstream Signaling Downstream Signaling Sigma-2 Receptor (TMEM97)->Downstream Signaling Modulation Cellular Effects Cellular Effects Downstream Signaling->Cellular Effects Apoptosis Apoptosis Cellular Effects->Apoptosis Altered Calcium Homeostasis Altered Calcium Homeostasis Cellular Effects->Altered Calcium Homeostasis Inhibition of Proliferation Inhibition of Proliferation Cellular Effects->Inhibition of Proliferation

Caption: Putative signaling cascade initiated by a sigma-2 receptor ligand.

Conclusion

The validation of 5,7-Dimethoxy-THIQ as a selective sigma-2 receptor ligand is a systematic process that requires rigorous in vitro characterization. By following the detailed protocols for binding and functional assays outlined in this guide, researchers can obtain the necessary data to determine its affinity, selectivity, and functional activity. A favorable profile, characterized by high affinity for the sigma-2 receptor, significant selectivity over the sigma-1 receptor, and potent functional effects, would position 5,7-Dimethoxy-THIQ as a valuable tool for further investigation in the fields of oncology and neuropharmacology. The ultimate goal is the development of novel, targeted therapies with improved efficacy and reduced off-target effects.

References

  • Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degener
  • The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. PubMed Central.
  • Sigma-2 receptor. Wikipedia.
  • Sigma-2 Receptor Ligand Binding Modulates Associ
  • Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer. Journal of Medicinal Chemistry.
  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed Central.
  • Sigma1 and sigma2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl... PubMed.
  • Synthesis and in vitro evaluation of tetrahydroisoquinolines with pendent aromatics as sigma-2 (??2) selective ligands.
  • Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease. ACS Medicinal Chemistry Letters.
  • Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo. PubMed.
  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed.
  • The Sigma-2 (σ2)
  • Synthesis and In Vivo Evaluation of 2 High-Affinity 76Br-Labeled σ2-Receptor Ligands. The Journal of Nuclear Medicine.
  • Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. Bentham Science.
  • Identification of the gene th
  • PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Rel

Sources

The Ascending Class of THIQ Derivatives: A Comparative Analysis Against Standard Anticonvulsant Therapies

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of more effective and safer antiepileptic drugs (AEDs) has led researchers to explore novel chemical scaffolds with unique mechanisms of action. Among these, the tetrahydroisoquinoline (THIQ) derivatives have emerged as a promising class of compounds with potent anticonvulsant properties. This guide provides a comprehensive comparison of the efficacy of THIQ derivatives with established, standard anticonvulsant drugs, supported by preclinical experimental data. We will delve into their mechanisms of action, comparative efficacy in validated seizure models, and preliminary safety profiles, offering a data-driven perspective for researchers in the field of epilepsy therapeutics.

Introduction: The Unmet Need and the Promise of THIQ Derivatives

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While a number of AEDs are available, a significant portion of patients continue to experience seizures or suffer from dose-limiting side effects.[1] Standard anticonvulsants like carbamazepine, valproic acid, and levetiracetam have been the mainstay of treatment for decades.[2] These drugs primarily act by modulating voltage-gated ion channels or enhancing GABAergic inhibition.[3]

Tetrahydroisoquinoline derivatives represent a departure from these classical mechanisms. Their core structure offers a versatile scaffold for chemical modification, allowing for the fine-tuning of their pharmacological properties.[4] Preclinical studies have demonstrated that certain THIQ derivatives exhibit potent anticonvulsant activity, often at doses lower than or comparable to standard AEDs, suggesting a potentially wider therapeutic window.[5]

Unraveling the Mechanism: THIQ Derivatives as Non-Competitive AMPA Receptor Antagonists

A key differentiator for many anticonvulsant THIQ derivatives is their mechanism of action as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[4][5] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[6] Overactivation of these receptors is a critical factor in the initiation and spread of seizure activity.[6]

By binding to an allosteric site on the AMPA receptor, these THIQ derivatives can reduce the influx of sodium and calcium ions in response to glutamate binding, thereby dampening excessive neuronal excitation.[7] This non-competitive mode of inhibition is advantageous as it is not overcome by high concentrations of glutamate that can occur during a seizure.[3]

Below is a diagram illustrating the proposed signaling pathway for the anticonvulsant action of a THIQ derivative targeting the AMPA receptor.

THIQ_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Activates THIQ THIQ Derivative THIQ->AMPA_R Allosteric Binding Depolarization Reduced Depolarization & Neuronal Excitability Ion_Channel->Depolarization Reduced Ion Influx Seizure_Suppression Seizure Suppression Depolarization->Seizure_Suppression Leads to Anticonvulsant_Screening_Workflow cluster_setup Experimental Setup cluster_testing Anticonvulsant Testing cluster_mes MES Test cluster_ptz PTZ Test cluster_analysis Data Analysis Animal_Prep Animal Acclimatization & Fasting Drug_Admin Drug Administration (i.p. or p.o.) Animal_Prep->Drug_Admin Drug_Prep Test Compound & Vehicle Preparation Drug_Prep->Drug_Admin TPE_Determination Time to Peak Effect Determination Drug_Admin->TPE_Determination MES_Induction Corneal Electrical Stimulation TPE_Determination->MES_Induction PTZ_Injection Subcutaneous PTZ Injection TPE_Determination->PTZ_Injection MES_Observation Observe for Tonic Hindlimb Extension MES_Induction->MES_Observation Protection_Assessment Assess % Protection MES_Observation->Protection_Assessment PTZ_Observation Observe for Clonic Seizures PTZ_Injection->PTZ_Observation Protection_assessment Protection_assessment PTZ_Observation->Protection_assessment ED50_Calculation Calculate ED50 Protection_Assessment->ED50_Calculation

Caption: Workflow for preclinical anticonvulsant drug screening.

Preliminary Safety and Neurotoxicity Profile

A critical aspect of any novel therapeutic agent is its safety profile. While clinical data for THIQ derivatives are not yet available, preclinical studies provide initial insights into their potential for neurotoxicity.

Standard Anticonvulsant Drugs: The side effects of standard AEDs are well-documented and can include dizziness, drowsiness, ataxia, cognitive impairment, and in some cases, more severe idiosyncratic reactions. [8][9] THIQ Derivatives: Preclinical evaluation of some THIQ derivatives has shown a favorable separation between their anticonvulsant effective doses and doses that cause motor impairment or other signs of neurotoxicity. The protective index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a useful measure of this therapeutic window. Some studies have reported promising PI values for certain THIQ derivatives, suggesting a potentially better side-effect profile compared to some standard AEDs. However, it is important to note that some tetrahydroisoquinolines have been associated with neurotoxic effects in other contexts, highlighting the need for thorough toxicological evaluation of any new anticonvulsant candidate from this class. [5]

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the continued investigation of THIQ derivatives as a novel class of anticonvulsant agents. Their distinct mechanism of action as non-competitive AMPA receptor antagonists offers a promising alternative to existing therapies, particularly for patients with treatment-resistant epilepsy. The high potency observed for some derivatives in established seizure models is encouraging.

Future research should focus on:

  • Comprehensive Structure-Activity Relationship (SAR) studies: To optimize the anticonvulsant activity and minimize off-target effects.

  • In-depth toxicological profiling: To thoroughly assess the short-term and long-term safety of lead compounds.

  • Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives.

  • Evaluation in chronic epilepsy models: To assess their efficacy in more clinically relevant models of epilepsy.

The development of THIQ derivatives as anticonvulsant drugs is a promising frontier in epilepsy research. Through rigorous preclinical evaluation and a data-driven approach, this class of compounds holds the potential to address the significant unmet medical need for more effective and better-tolerated treatments for epilepsy.

References

  • Bialer, M., Twyman, R. E., & White, H. S. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 866-872. [Link]

  • ResearchGate. (2025). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. [Link]

  • Sanoev, Z. I., et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal.
  • Twyman, R. E. (2023). Structural Bases of Noncompetitive Inhibition of AMPA-Subtype Ionotropic Glutamate Receptors by Antiepileptic Drugs. Frontiers in Molecular Neuroscience.
  • Gitto, R., et al. (2004). Synthesis and anticonvulsant properties of tetrahydroisoquinoline derivatives. Il Farmaco, 59(1), 7-12. [Link]

  • Citraro, R., et al. (2012). New AMPA antagonists in epilepsy.
  • Swinyard, E. A., Sofia, R. D., & Kupferberg, H. J. (1986). Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats. Epilepsia, 27(1), 27-34. [Link]

  • ResearchGate. (n.d.). Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. [Link]

  • Leo, A., et al. (2023). Non-competitive AMPA glutamate receptors antagonism by perampanel as a strategy to counteract hippocampal hyper-excitability and cognitive deficits in cerebral amyloidosis. Neuropharmacology, 225, 109373. [Link]

  • European Pharmaceutical Review. (2008). Neurotoxicity in preclinical studies. [Link]

  • American Academy of Neurology & American Epilepsy Society. (2004). Treatment of newly diagnosed epilepsy. Neurology.
  • Kim, Y. K., & Lee, M. K. (2005). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. Journal of Applied Toxicology.
  • Wikipedia. (n.d.). 5-HT2A receptor. [Link]

  • Chimirri, A., et al. (2005). Novel Potent Anticonvulsant Agent Containing a Tetrahydroisoquinoline Skeleton. Journal of Medicinal Chemistry, 48(12), 3835-3838. [Link]

  • ResearchGate. (2025). Comparison of the effect of anticonvulsant drugs with diverse mechanisms of action in the formalin test in rats. [Link]

  • ResearchGate. (n.d.). ED 50 and LD 50 dose-response curves demonstrate reduced sensitivity of.... [Link]

  • Löscher, W., & Schmidt, D. (2015). The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy. Neuropharmacology, 95, 23-31. [Link]

  • Szafarz, M., et al. (2013). Additive interactions between 1-methyl-1,2,3,4-tetrahydroisoquinoline and clobazam in the mouse maximal electroshock-induced tonic seizure model--an isobolographic analysis for parallel dose-response relationship curves. Pharmacological Reports, 65(6), 1565-1572.
  • MDPI. (2023). Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. [Link]

  • MDPI. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. [Link]

  • MDPI. (2020). Anticonvulsive Effects and Pharmacokinetic Profile of Cannabidiol (CBD) in the Pentylenetetrazol (PTZ) or N-Methyl-D-Aspartate (NMDA) Models of Seizures in Infantile Rats. [Link]

  • Epilepsy Society. (n.d.). Side effects of epilepsy medicines.
  • MedlinePlus. (n.d.). Anticonvulsants.
  • National Institute of Neurological Disorders and Stroke. (n.d.). The Epilepsies and Seizures: Hope Through Research.
  • Japan Epilepsy Society. (n.d.). Adverse Effects of Antiepileptic Drugs. [Link]

  • Sills, G. J. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society.
  • StatPearls. (n.d.).
  • Cleveland Clinic. (2023). Antiseizure Medication (Anticonvulsants)
  • Perucca, E., & Gilliam, F. G. (2012). Adverse effects of antiepileptic drugs. The Lancet Neurology, 11(9), 792-802.

Sources

A-Comparative-Guide-to-the-Metabolic-Stability-of-Amide-and-Ester-Isosteres-in-THIQ-Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Published: January 27, 2026

A deep dive into the metabolic liabilities of promising drug candidates is a cornerstone of modern medicinal chemistry. For scaffolds like 1,2,3,4-tetrahydroisoquinoline (THIQ), a privileged structure in numerous biologically active compounds, understanding and optimizing metabolic stability is paramount.[1][2][3] This guide provides a comparative analysis of replacing an amide functional group with an ester isostere within THIQ derivatives, focusing on the resulting metabolic stability. We will explore the enzymatic basis for these differences, provide detailed experimental protocols for assessment, and discuss the strategic implications for drug design.

The Enzymatic Basis of Instability: Esterases vs. Amidases

The metabolic fate of amide and ester functionalities is primarily dictated by enzymatic hydrolysis.[4][5] While both are susceptible to cleavage, the rate and location of this metabolism differ significantly, providing a rationale for their isosteric replacement.

Esters are predominantly hydrolyzed by carboxylesterases (CES), a family of enzymes highly expressed in the liver, plasma, intestine, and other tissues.[6][7][8] Human CES1 is abundant in the liver, while CES2 is the primary form in the intestine.[6][7] This widespread distribution means that ester-containing compounds are often rapidly cleaved, which can be a significant liability, leading to a short half-life and high clearance.[9] However, this rapid hydrolysis is also strategically exploited in prodrug design to release an active carboxylic acid.[6][7]

Amides , in contrast, are generally more resistant to hydrolysis than esters.[10] While they can also be substrates for carboxylesterases and other enzymes like proteases, the amide bond is inherently more stable.[6][11] This increased stability often translates to a longer in vivo half-life, making amides a preferred functional group when metabolic endurance is required.[12] The challenge with amides is that their enzymatic cleavage can be a metabolic "soft spot" that medicinal chemists seek to address through bioisosteric replacement to enhance stability.[12][13][14]

The fundamental chemical difference lies in the leaving group potential. The alkoxy group (OR') of an ester is a better leaving group than the amino group (NR'R'') of an amide, making the ester's carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the serine hydrolase enzymes.

Experimental Design for Assessing Metabolic Stability

To empirically compare the stability of THIQ-amide and THIQ-ester isosteres, a multi-faceted in vitro approach is essential. The two most common and informative assays are the liver microsomal stability assay and the plasma stability assay. These assays provide complementary information, simulating metabolism in the primary metabolic organ (liver) and in systemic circulation.

G cluster_design Overall Experimental Workflow COMPOUND THIQ Isostere Synthesis (Amide vs. Ester) ASSAY_SELECT Assay Selection COMPOUND->ASSAY_SELECT Characterize LIVER Liver Microsomal Stability Assay ASSAY_SELECT->LIVER Phase I Metabolism PLASMA Plasma Stability Assay ASSAY_SELECT->PLASMA Systemic Stability DATA LC-MS/MS Analysis LIVER->DATA PLASMA->DATA ANALYSIS Data Interpretation (t½, CLint) DATA->ANALYSIS Quantify Parent Loss

Caption: High-level workflow for comparing metabolic stability.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, such as Cytochrome P450s (CYPs) and carboxylesterases, which are abundant in liver microsomes.[15][16][17]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of THIQ isosteres in the presence of liver microsomes.

G cluster_protocol1 Liver Microsomal Stability Protocol PREP 1. Prepare Reagents (Buffer, Microsomes, NADPH, Compound) PRE_INC 2. Pre-incubate (Microsomes, Buffer, Compound) @ 37°C for 5 min PREP->PRE_INC INIT 3. Initiate Reaction (Add NADPH) PRE_INC->INIT INC 4. Incubate & Sample (0, 5, 15, 30, 45 min) INIT->INC QUENCH 5. Terminate Reaction (Add cold Acetonitrile + IS) INC->QUENCH PROCESS 6. Centrifuge & Collect Supernatant QUENCH->PROCESS ANALYZE 7. LC-MS/MS Analysis PROCESS->ANALYZE

Caption: Step-by-step liver microsomal stability assay workflow.

Detailed Methodology:

  • Reagent Preparation :

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[15]

    • Prepare a 1 mM solution of the test compound (THIQ-amide or THIQ-ester) in DMSO, then dilute further in buffer for a final incubation concentration of 1 µM.[15]

    • Prepare a 1 mM NADPH solution in buffer as the cofactor.[15]

    • Causality Check: NADPH is the essential cofactor for CYP enzymes. A control incubation without NADPH is crucial to distinguish CYP-mediated metabolism from non-NADPH dependent hydrolysis (e.g., by esterases also present in microsomes).[15][18]

  • Incubation :

    • In a 96-well plate, combine the liver microsome suspension and the test compound solution.[19]

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[18]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[15][16]

  • Sampling and Termination :

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard (IS).[15]

    • Trustworthiness Check: The "0-minute" time point, where the quenching solution is added immediately after the test compound, serves as the baseline representing 100% of the initial compound concentration.

  • Sample Analysis :

    • Centrifuge the termination plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[15]

  • Data Calculation :

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of this line (k) is used to calculate the half-life: t½ = 0.693 / k .

    • Intrinsic clearance is calculated as: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein) .

Protocol 2: In Vitro Plasma Stability Assay

This assay determines a compound's stability against hydrolytic enzymes present in blood plasma.[20] It is particularly important for ester-containing compounds due to the high activity of plasma esterases.

Objective: To determine the in vitro half-life (t½) of THIQ isosteres in plasma.

G cluster_protocol2 Plasma Stability Protocol PREP 1. Prepare Reagents (Plasma, Compound) ADD 2. Add Compound to Plasma (Final concentration 1 µM) PREP->ADD INC 3. Incubate & Sample (0, 15, 30, 60, 120 min) @ 37°C ADD->INC QUENCH 4. Terminate Reaction (Add cold Acetonitrile + IS) INC->QUENCH PROCESS 5. Centrifuge & Collect Supernatant QUENCH->PROCESS ANALYZE 6. LC-MS/MS Analysis PROCESS->ANALYZE

Caption: Step-by-step plasma stability assay workflow.

Detailed Methodology:

  • Reagent Preparation :

    • Thaw pooled human plasma at 37°C.[21]

    • Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation :

    • Dilute the test compound stock solution directly into the plasma to a final concentration of 1 µM.[20] The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.[22]

    • Incubate the mixture at 37°C with gentle agitation.[19]

    • Causality Check: Unlike the microsomal assay, no external cofactors are needed, as plasma hydrolases do not require them.[20]

  • Sampling and Termination :

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot to a tube or plate containing 3-4 volumes of ice-cold acetonitrile with an internal standard to precipitate proteins and stop the reaction.[20][23]

  • Sample Analysis & Data Calculation :

    • The procedure for sample processing, LC-MS/MS analysis, and data calculation is identical to the liver microsomal stability assay. The half-life (t½) is the primary endpoint.[19]

Comparative Data Analysis & Discussion

The following table presents hypothetical but representative data for a pair of THIQ isosteres, illustrating the expected outcomes from the described assays.

Compound IDFunctional GroupLiver Microsomes t½ (min)Liver Microsomes CLint (µL/min/mg)Plasma t½ (min)
THIQ-001Amide1156.0> 240
THIQ-002Ester886.625

Interpretation of Results:

  • Liver Microsomal Stability : The THIQ-ester (THIQ-002) exhibits a significantly shorter half-life and consequently higher intrinsic clearance compared to its amide counterpart (THIQ-001). This suggests rapid metabolism in the liver. While some of this could be CYP-mediated oxidation on the THIQ scaffold itself, the dramatic difference points to efficient hydrolysis of the ester by microsomal carboxylesterases.[24] The amide's greater stability indicates its resistance to both oxidative metabolism and hydrolysis.[13]

  • Plasma Stability : The disparity is even more pronounced in plasma. The THIQ-ester is rapidly degraded, consistent with hydrolysis by plasma esterases.[19][20] The THIQ-amide remains highly stable, demonstrating the robustness of the amide bond in circulation.

Strategic Implications for Drug Design

The choice between an amide and an ester isostere is a strategic decision based on the therapeutic goal.

  • For Systemic Stability and Duration : When the objective is a stable, long-acting drug with predictable pharmacokinetics, the amide isostere is clearly superior. Its inherent resistance to hydrolysis in both the liver and plasma minimizes clearance and extends its half-life.[13] This is the preferred choice for most systemic drug targets where sustained exposure is necessary.

  • For Prodrug Strategies : The metabolic lability of the ester can be harnessed for specific applications. If the parent THIQ molecule contains a carboxylic acid that limits cell permeability, converting it to an ester can create a prodrug. This esterified version can cross cell membranes more effectively and is then rapidly hydrolyzed by intracellular or plasma esterases to release the active acidic drug at the site of action.[6][7]

  • Balancing Physicochemical Properties : Beyond stability, the isosteric swap impacts other properties. Amides are hydrogen bond donors and acceptors, while esters are only acceptors. This can alter target engagement, solubility, and permeability. These factors must be co-optimized with metabolic stability.

References

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222. Available at: [Link]

  • Chemistry LibreTexts. (2023). Hydrolysis of Esters and Amides. Available at: [Link]

  • Cyprotex (Evotec). Plasma Stability Assay. Available at: [Link]

  • Cyprotex (Evotec). Microsomal Stability Assay. Available at: [Link]

  • Kaur, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(9), 1465-1504. Available at: [Link]

  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Available at: [Link]

  • Wagener, N., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(7), 549-560. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(19), 14247-14309. Available at: [Link]

  • Wong, G. Y. Z., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9276-9331. Available at: [Link]

  • ResearchGate. The Role of Human Carboxylesterases in Drug Metabolism: Have We Overlooked Their Importance? Available at: [Link]

  • PubMed. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Available at: [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. Available at: [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available at: [Link]

  • Creative Bioarray. Plasma Stability Assay. Available at: [Link]

  • ResearchGate. (2018). Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2022). Drug Modifications to Improve Stability. Available at: [Link]

  • SciSpace. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • LCGC International. (2014). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. Available at: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2021). Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]

  • YouTube. (2020). Hydrolysis of esters and amides. Available at: [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • Chemistry LibreTexts. (2020). Hydrolysis of Thioesters, Esters, and Amides. Available at: [Link]

  • PubMed Central. (2016). Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. Available at: [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. Available at: [Link]

  • Taylor & Francis Online. (2022). Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. Available at: [Link]

  • ResearchGate. Development and application of high throughput plasma stability assay for drug discovery. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

Tetrahydroisoquinoline derivatives, as a class, often present a range of health hazards. Based on data from analogous compounds, we must assume that 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline may be harmful if swallowed, inhaled, or comes into contact with skin.[2][3] It is prudent to treat this compound as a substance that can cause skin, eye, and respiratory tract irritation.[3][4][5] Some related compounds are classified as causing severe skin burns and eye damage.[2][6] Therefore, all handling procedures must be designed to prevent any direct contact.

Anticipated Hazard Classifications for this compound (Based on Analogs)

Hazard ClassificationPotential EffectSource Analogs
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[2][3]1,2,3,4-Tetrahydroisoquinoline, 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Skin Corrosion/IrritationCauses skin irritation, potentially severe burns.[2][3][4][5]1,2,3,4-Tetrahydroisoquinoline, 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride
Serious Eye Damage/IrritationCauses serious eye irritation, potentially severe damage.[2][3][4][5]1,2,3,4-Tetrahydroisoquinoline, 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[3][4]6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of chemical safety is to minimize exposure. This is best achieved through a combination of engineering controls and appropriate PPE. All work with this compound, especially when handling the solid form, should be conducted in a certified chemical fume hood to control airborne concentrations.[6][7] Facilities must be equipped with an eyewash station and a safety shower.[6]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] A face shield should be worn if there is a significant splash risk.Protects against splashes and airborne particles, preventing severe eye irritation or damage.[2][6]
Hand Protection Single-use nitrile gloves.[8] Consider double-gloving for added protection.[9] Gloves must be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[9][10]Prevents skin contact, which can lead to irritation or absorption of the chemical.[2][3] Powder-free gloves are recommended to avoid aerosolization of the compound.[9]
Body Protection A lab coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant gown or apron is recommended.[7][11]Protects personal clothing and underlying skin from contamination.[7]
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If engineering controls are not sufficient or for spill cleanup, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[7][11]Prevents inhalation of airborne particles, which may cause respiratory tract irritation.[3][4]

Below is a workflow for the proper donning and doffing of PPE, a critical procedure to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (to minimize contamination) Don1 1. Lab Coat / Gown Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves (cuffs over sleeves) Don3->Don4 Doff1 1. Gloves (peel off) Doff2 2. Lab Coat / Gown (turn inside out) Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Spill_Response Start Spill Occurs Evacuate Evacuate immediate area if necessary Start->Evacuate Alert Alert colleagues and supervisor Evacuate->Alert Assess Assess the spill (size and hazard) Alert->Assess PPE Don appropriate PPE (respirator, gloves, etc.) Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Cleanup Clean up spill using appropriate kit Contain->Cleanup Dispose Place waste in a sealed, labeled container Cleanup->Dispose Decontaminate Decontaminate the area and equipment Dispose->Decontaminate End Spill response complete Decontaminate->End

Caption: Chemical Spill Response Workflow

For small spills, you may be able to clean them up yourself if you are properly trained and have the correct equipment. [6]For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste. [2]* Solid Waste: Place in a clearly labeled, sealed container. [4]* Liquid Waste: Collect in a compatible, sealed, and labeled waste container.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous material disposal company, in accordance with all federal, state, and local regulations. [10]Do not allow the chemical to enter the environment. [2] By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 1,2-Dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]

  • Duke University. (2025). Safe Handling of Hazardous Drugs. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2,3,4-Tetrahydroisoquinoline, 95%. [Link]

  • LookChem. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10302, 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • PubMed. (2018). Tetrahydroquinoline and tetrahydroisoquinoline derivatives as potential selective PDE4B inhibitors. [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.